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4-Hydrazino-8-methoxy-2-methylquinoline Documentation Hub

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  • Product: 4-Hydrazino-8-methoxy-2-methylquinoline
  • CAS: 49612-19-3

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold and the Promise of the Hydrazino Moiety

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Hydrazino-8-methoxy-2-methylquinoline Structural Analogs This guide provides a comprehensive framework for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Hydrazino-8-methoxy-2-methylquinoline Structural Analogs

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and biological evaluation of structural analogs derived from the 4-hydrazino-8-methoxy-2-methylquinoline core. We will dissect the parent molecule, explore rational design strategies for analog development, provide detailed experimental protocols, and outline a systematic approach to establishing structure-activity relationships (SAR).

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, most notably in the fields of antimalarial (e.g., Chloroquine, Primaquine) and anticancer therapies. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets.

The subject of this guide, 4-hydrazino-8-methoxy-2-methylquinoline, serves as a versatile starting point for generating vast chemical diversity. The key to its utility lies in the 4-hydrazino (-NHNH₂) group . This nucleophilic and reactive handle is not merely a linker; it is a gateway to a plethora of well-established chemical transformations, particularly the formation of hydrazones, which are themselves a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.

Our exploration will be grounded in the following strategic workflow:

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation & Optimization A Core Scaffold Analysis (4-Hydrazino-8-methoxy-2-methylquinoline) B Synthesis of Parent Compound A->B C Rational Design of Analog Library (Hydrazone Formation) B->C Key Intermediate D Parallel Synthesis Protocol C->D E Biological Screening Cascade (e.g., Anticancer Assays) D->E Compound Library F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->C Iterative Redesign

Figure 1: A high-level overview of the strategic workflow for developing novel drug candidates from the 4-hydrazino-8-methoxy-2-methylquinoline scaffold.

Deconstructing the Core Scaffold: Rationale for Design

A deep understanding of the parent molecule's functional groups is critical for a rational analog design strategy.

  • The 4-Hydrazino Group: As the primary point of diversification, this group's reactivity is its greatest asset. Its reaction with a wide array of aldehydes and ketones to form Schiff bases (hydrazones) is a high-yield, robust reaction, ideal for library synthesis. The resulting C=N double bond in the hydrazone introduces a degree of conformational rigidity, and the substituents brought in by the aldehyde/ketone can be systematically varied to probe interactions with a target protein.

  • The 8-Methoxy (-OCH₃) Group: The positioning of this electron-donating group can significantly influence the electronic properties of the quinoline ring. Crucially, in drug metabolism, the 8-position of quinolines can be susceptible to hydroxylation by cytochrome P450 enzymes. The presence of a methoxy group can block this metabolic pathway, potentially increasing the compound's metabolic stability and bioavailability. This is a well-known strategy used in classic antimalarial drugs like Primaquine.

  • The 2-Methyl (-CH₃) Group: This small alkyl group can have subtle but important effects. It increases the lipophilicity of the molecule, which can influence membrane permeability and solubility. Furthermore, it can engage in favorable van der Waals interactions or create steric hindrance within a target's binding pocket, thus influencing binding affinity and selectivity.

Synthesis of the Parent Scaffold and Analog Library

The generation of a diverse library of analogs hinges on the efficient and reliable synthesis of the core intermediate and the subsequent parallel reaction to form hydrazones.

Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline (The Core)

The most direct route to the parent compound involves a nucleophilic aromatic substitution reaction. The precursor, 4-chloro-8-methoxy-2-methylquinoline, is treated with hydrazine hydrate. The high nucleophilicity of hydrazine allows it to displace the chloride ion at the 4-position of the quinoline ring.

Figure 2: Synthetic scheme for the preparation of the core intermediate.

Protocol 1: Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-8-methoxy-2-methylquinoline (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (5.0 eq). The excess hydrazine serves as both the reactant and a base to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be recrystallized from ethanol to yield the pure 4-hydrazino-8-methoxy-2-methylquinoline.

Library Synthesis: Formation of Quinoline-Hydrazones

This protocol is designed for parallel synthesis, allowing for the rapid generation of dozens of analogs.

Protocol 2: Parallel Synthesis of Quinoline-Hydrazone Analogs

  • Array Preparation: In a 96-well reaction block or an array of reaction vials, dispense a solution of 4-hydrazino-8-methoxy-2-methylquinoline (1.0 eq) in ethanol.

  • Aldehyde/Ketone Addition: To each well/vial, add a unique substituted aromatic, heteroaromatic, or aliphatic aldehyde or ketone (1.1 eq). A slight excess ensures the complete consumption of the starting hydrazine.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to each reaction. The acid catalyzes the dehydration step, driving the reaction to completion.

  • Reaction: Seal the reaction block/vials and heat to 60-70°C for 2-4 hours. The formation of the hydrazone product is often accompanied by a color change or precipitation.

  • Isolation: Upon completion, cool the reactions to room temperature. The majority of hydrazone products will precipitate out of the ethanolic solution. The products can be isolated by filtration using a parallel filtration unit or by centrifugation and decantation.

  • Washing: Wash the isolated solids with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the final products under vacuum to yield a library of diverse quinoline-hydrazone analogs ready for biological screening.

Biological Evaluation Strategy: An Anticancer Screening Cascade

Given the known anticancer activities of many quinoline and hydrazone derivatives, a logical starting point for biological evaluation is an anticancer screening cascade. This multi-tiered approach efficiently identifies promising candidates while minimizing resource expenditure.

G A Primary Screen: Compound Library (at 10 µM) B Cytotoxicity Assay (MTT/SRB) vs. Cancer Cell Line Panel (e.g., NCI-60) A->B C Identify 'Hits' (% Growth Inhibition > 50%) B->C D Secondary Screen: Dose-Response & IC₅₀ Determination C->D Active Compounds F Lead Candidate C->F Inactive Compounds (Archive) E Mechanism of Action (MoA) Studies (e.g., Kinase Inhibition, Apoptosis Assay) D->E E->F

Figure 3: A tiered biological screening cascade for identifying lead anticancer compounds from the synthesized library.

Protocol 3: Primary Cytotoxicity Screen (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Treat the cells with a final concentration of 10 µM of each compound. Include wells with vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant growth inhibition (e.g., >50%) are considered "hits."

Structure-Activity Relationship (SAR) Analysis

Once primary screening data is available, the process of building an SAR begins. The goal is to correlate specific structural changes with observed biological activity. Data should be organized systematically.

Table 1: Hypothetical SAR Data for Quinoline-Hydrazone Analogs against a Cancer Cell Line

Analog IDR-Group (from Aldehyde)Structure% Inhibition at 10 µMIC₅₀ (µM)
Parent -H (Hydrazine)4-NHNH₂5%> 100
ANA-01 Phenyl4-N=CH-Ph45%12.5
ANA-02 4-Chlorophenyl4-N=CH-(4-Cl-Ph)88%1.8
ANA-03 4-Methoxyphenyl4-N=CH-(4-OMe-Ph)65%7.2
ANA-04 4-Nitrophenyl4-N=CH-(4-NO₂-Ph)95%0.9
ANA-05 2-Furyl4-N=CH-(2-Furyl)72%5.4
ANA-06 Pyridin-4-yl4-N=CH-(4-Pyridyl)30%25.1

Initial SAR Insights from Hypothetical Data:

  • Hydrazone formation is critical: The parent hydrazine is inactive, while all hydrazone analogs show some level of activity.

  • Electronic effects are significant: The presence of electron-withdrawing groups (EWG) on the phenyl ring (e.g., -Cl, -NO₂) dramatically increases potency compared to an electron-donating group (EDG) like -OMe or an unsubstituted phenyl ring. This suggests that the electronic properties of the R-group are a key determinant of activity.

  • Heteroaromatic rings are tolerated: The furan derivative (ANA-05) shows good activity, indicating that diverse ring systems can be explored. The lower activity of the pyridine analog (ANA-06) might suggest that a basic nitrogen at that position is detrimental, perhaps due to protonation at physiological pH affecting cell permeability or target binding.

These initial insights would guide the next round of synthesis, focusing on exploring a wider range of EWGs on the phenyl ring and probing different positions and types of heteroaromatic substituents to optimize potency and define the pharmacophore.

Conclusion and Future Directions

The 4-hydrazino-8-methoxy-2-methylquinoline scaffold represents a highly tractable starting point for medicinal chemistry campaigns. Its straightforward synthesis and the robust, versatile chemistry of the hydrazino group allow for the rapid generation of large, diverse chemical libraries. By employing a systematic workflow of rational design, parallel synthesis, tiered biological screening, and iterative SAR analysis, researchers can efficiently navigate the complex chemical space to identify novel lead compounds with significant therapeutic potential. Future efforts should focus on elucidating the specific molecular targets of active compounds and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.

References

  • Title: The 8-aminoquinolines: a reappraisal. Source: Trends in Parasitology. URL: [Link]

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 4-Hydrazino-8-methoxy-2-methylquinoline

Abstract This technical guide provides a detailed spectroscopic and analytical profile of 4-Hydrazino-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic and analytical profile of 4-Hydrazino-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing the paramount importance of unambiguous structural confirmation, this document synthesizes predicted spectroscopic data with field-proven analytical methodologies.[2] We present a comprehensive analysis based on foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical data, standardized experimental protocols, and a robust framework for the characterization of this and related quinoline derivatives.

Introduction to 4-Hydrazino-8-methoxy-2-methylquinoline

Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][3] The title compound, 4-Hydrazino-8-methoxy-2-methylquinoline, incorporates several key pharmacophoric features: a quinoline core, a hydrazino group at the C4 position, a methoxy group at the C8 position, and a methyl group at the C2 position. The strategic placement of these functional groups is anticipated to modulate the compound's physicochemical properties and biological activity. Accurate and comprehensive spectroscopic characterization is the cornerstone of advancing such molecules from discovery to clinical application.[1] This guide provides a predictive but expertly reasoned spectroscopic profile to facilitate its unambiguous identification and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][4] The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Hydrazino-8-methoxy-2-methylquinoline.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal characteristic signals for the aromatic protons on the quinoline ring, as well as for the methyl, methoxy, and hydrazino protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydrazino-8-methoxy-2-methylquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5-6.7s-
H-5~7.3-7.5t~8.0
H-6~6.9-7.1d~8.0
H-7~7.5-7.7d~8.0
-CH₃ (at C2)~2.4-2.6s-
-OCH₃ (at C8)~3.9-4.1s-
-NH₂ (of hydrazino)~4.5-5.0br s-
-NH (of hydrazino)~7.8-8.2br s-

Predicted in DMSO-d₆

Justification of Predicted Shifts:

  • Aromatic Protons (H-3, H-5, H-6, H-7): The chemical shifts of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.[2] The electron-donating hydrazino group at C4 is expected to shield the proton at C3, shifting it upfield. The methoxy group at C8 will influence the electronic environment of the protons on the benzene portion of the quinoline ring.

  • Methyl Protons (-CH₃): The methyl group at C2, adjacent to the nitrogen, will appear as a singlet in the upfield region.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group will also present as a sharp singlet.[5]

  • Hydrazino Protons (-NH-NH₂): The protons on the hydrazino group are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydrazino-8-methoxy-2-methylquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-160
C-3~100-105
C-4~150-155
C-4a~148-150
C-5~120-125
C-6~115-120
C-7~128-132
C-8~155-158
C-8a~140-145
-CH₃ (at C2)~20-25
-OCH₃ (at C8)~55-60

Predicted in DMSO-d₆

Justification of Predicted Shifts:

  • Quinoline Carbons: The carbons adjacent to the nitrogen atom (C2 and C8a) are expected to appear at a lower field.[2] The carbon bearing the hydrazino group (C4) and the methoxy group (C8) will also be significantly deshielded.

  • Methyl and Methoxy Carbons: The signals for the methyl and methoxy carbons will appear in the upfield region of the spectrum.[6]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 4-Hydrazino-8-methoxy-2-methylquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[1] Chemical shifts should be referenced to the residual solvent peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare dilute solution (e.g., 1 mg/mL in MeOH) acq Infuse into HRMS (ESI+) prep->acq msms Perform MS/MS on [M+H]+ acq->msms analysis Determine accurate mass and fragmentation pattern msms->analysis

Figure 2: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (Hydrazine)Stretching (asymmetric and symmetric)
3050-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic -CH₃, -OCH₃)Stretching
1620-1580C=N, C=C (Quinoline ring)Stretching
1250-1200C-O (Aryl ether)Stretching
850-800C-H (Aromatic)Out-of-plane bending

Justification of Absorptions:

  • N-H Stretching: The presence of the hydrazino group will give rise to characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region. [7]* C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective typical regions.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the quinoline ring will appear in the 1620-1580 cm⁻¹ range. [8]* C-O Stretching: The strong absorption band for the aryl ether C-O stretch is expected around 1250-1200 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl). [2]2. Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. [2]4. Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of 4-Hydrazino-8-methoxy-2-methylquinoline. While the spectral data presented is predictive, it is grounded in the established principles of spectroscopic analysis of quinoline derivatives and their constituent functional groups. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the unambiguous identification and further investigation of this promising heterocyclic scaffold.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide - Benchchem. (URL: )
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. (URL: [Link])

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (URL: [Link])

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • On the Infrared Spectrum of Hydrazine | The Journal of Chemical Physics - AIP Publishing. (URL: [Link])

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: [Link])

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (URL: [Link])

  • Spectral analysis of quinaldines - The Royal Society of Chemistry. (URL: [Link])

Sources

Foundational

Unlocking a Privileged Scaffold: A Technical Guide to the Therapeutic Targets of Quinoline Compounds

Foreword: The Enduring & Evolving Legacy of the Quinoline Nucleus The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most enduring and versatile frameworks.[...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring & Evolving Legacy of the Quinoline Nucleus

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most enduring and versatile frameworks.[1][2] Its inherent physicochemical properties and synthetic tractability have allowed for the generation of vast chemical libraries, leading to compounds with a profound impact on human health. From the historic use of quinine in combating malaria to the latest generation of targeted cancer therapies, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1][2][3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to provide an in-depth exploration of the key molecular targets of quinoline compounds across major therapeutic areas. We will dissect the mechanisms of action, present the quantitative data that matters, and detail the experimental workflows necessary to validate these interactions. Our goal is to furnish you not just with information, but with a strategic and practical understanding of how to leverage this privileged scaffold in your own research and development endeavors.

Part 1: Antimalarial Targets - The Classic Battleground

The story of quinoline in medicine is inextricably linked to malaria. The parasite Plasmodium falciparum, during its lifecycle in red blood cells, digests host hemoglobin in an acidic food vacuole.[5] This process releases large quantities of toxic free heme. The parasite's survival hinges on its ability to detoxify this heme by polymerizing it into an inert crystalline substance called hemozoin.[6][7]

1.1. Primary Target: Heme Polymerization

The most established mechanism for classic quinoline antimalarials like chloroquine and quinine is the inhibition of hemozoin formation.[4][6][8]

  • Mechanism of Action: Chloroquine, a weak base, accumulates to high concentrations within the acidic parasite food vacuole.[8] Here, it is believed to cap the growing faces of hemozoin crystals, physically preventing further heme polymerization.[7] This leads to a buildup of toxic, soluble heme, which damages parasite membranes and proteins, ultimately causing lysis and death.[6][8]

  • Causality in Experimental Design: The validation of heme polymerization inhibitors relies on demonstrating a compound's ability to prevent the formation of β-hematin (synthetic hemozoin) in a cell-free environment.

Experimental Protocol 1: In Vitro Heme Crystallization Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the formation of β-hematin from hemin.

Methodology:

  • Preparation of Reagents:

    • Hemin chloride solution (e.g., 1 mg/mL in DMSO).

    • Acetate buffer (e.g., 4.5 M, pH 4.8).

    • Test compound stock solutions in DMSO. Chloroquine is used as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 100 µL of hemin solution to each well.

    • Initiate the polymerization reaction by adding 50 µL of the acetate buffer.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • Quantification:

    • Centrifuge the plate to pellet the hemozoin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the hemozoin pellet in NaOH (e.g., 0.1 M).

    • Measure the absorbance at 405 nm. The amount of absorbance is proportional to the amount of hemozoin formed.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50% compared to the vehicle control.

Self-Validation & Trustworthiness: The inclusion of a known inhibitor (chloroquine) as a positive control and a vehicle (DMSO) as a negative control is critical. A successful assay will show a dose-dependent decrease in absorbance for the positive control and active compounds, while the negative control maintains high absorbance, indicating robust polymerization.

Part 2: Antibacterial Targets - Precision Strikes on Bacterial Replication

The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) represents a major clinical success story. Their efficacy stems from a highly specific mechanism: the inhibition of essential bacterial enzymes called type II topoisomerases.[9]

2.1. Primary Targets: DNA Gyrase and Topoisomerase IV

Bacteria rely on DNA gyrase and topoisomerase IV to manage the topological state of their DNA during replication, transcription, and repair.[10][11][12][13]

  • DNA Gyrase (a GyrA2GyrB2 tetramer): Introduces negative supercoils into DNA, a process crucial for initiating replication.[12][13]

  • Topoisomerase IV (a ParC2ParE2 tetramer): Decatenates (unlinks) daughter chromosomes after replication.[11]

Mechanism of Action: Fluoroquinolones do not bind to the enzymes alone. Instead, they stabilize a transient intermediate complex formed between the topoisomerase and the bacterial DNA.[11][14][15] This "poisoned" ternary complex blocks the movement of the replication fork, leading to double-strand DNA breaks and triggering a cascade of events that result in rapid bacterial cell death.[11][15]

Interestingly, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, it is topoisomerase IV.[10][15]

Visualizing the Mechanism: Fluoroquinolone Inhibition of DNA Gyrase

The following diagram illustrates the key steps in the fluoroquinolone mechanism of action.

G cluster_0 Bacterial Cell A Fluoroquinolone (e.g., Ciprofloxacin) B DNA Gyrase + DNA Complex A->B Binds to C Ternary Complex (Gyrase-DNA-Quinolone) B->C Stabilizes D Replication Fork Stalls C->D Blocks E Double-Strand DNA Breaks D->E Leads to F Bacterial Cell Death E->F Triggers

Caption: Fluoroquinolone mechanism of action against bacterial DNA gyrase.

Part 3: Anticancer Targets - A Multi-Pronged Assault on Malignancy

The structural versatility of the quinoline scaffold has enabled the development of anticancer agents that target multiple hallmarks of cancer.[16][17][18] Key targets include topoisomerases, protein kinases, and tubulin.

3.1. Target: Human Topoisomerases

Similar to their role in bacteria, human topoisomerases (TopI and TopII) are critical for resolving DNA topological stress during cell replication.[9] Because cancer cells are characterized by rapid proliferation, they are particularly vulnerable to drugs that disrupt topoisomerase function.[16]

  • Mechanism of Action: Quinoline-based anticancer agents, such as derivatives of camptothecin, act as topoisomerase poisons.[19][20] They intercalate into the DNA and stabilize the covalent enzyme-DNA cleavage complex.[18][21] This prevents the re-ligation of the DNA strand, leading to lethal double-strand breaks when the replication machinery collides with this roadblock.[9]

3.2. Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate virtually all cellular processes, including growth, proliferation, and survival. Dysregulation of kinase signaling is a fundamental driver of many cancers. Several FDA-approved quinoline-based drugs are potent kinase inhibitors.

  • Mechanism of Action: These compounds are typically designed to be ATP-competitive inhibitors.[22] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling pathway.[21] The quinoline core often serves as a scaffold to which various side chains are attached to achieve potency and selectivity for specific kinases like EGFR, VEGFR, and Pim-1 kinase.[21][22]

Visualizing the Workflow: Target-Based Kinase Inhibitor Discovery

This diagram outlines a typical workflow for discovering and validating quinoline-based kinase inhibitors.

G A High-Throughput Screen (Quinoline Library vs. Target Kinase) B Hit Identification (Potent Compounds) A->B C IC50 Determination (Dose-Response Assay) B->C D Selectivity Profiling (Testing against other kinases) C->D E Cell-Based Assays (Inhibition of cell proliferation) D->E F In Vivo Studies (Animal Models) E->F

Caption: A streamlined workflow for kinase inhibitor drug discovery.

Part 4: Targets in Neurodegenerative Diseases - A New Frontier

The application of quinoline compounds is expanding into the complex realm of neurodegenerative diseases like Alzheimer's.[23] The strategy here is often multi-targeted, addressing several pathological factors simultaneously.[24]

4.1. Potential Targets in Alzheimer's Disease

  • Amyloid-β (Aβ) Aggregation: Some quinoline derivatives have been shown to inhibit the aggregation of Aβ peptides into toxic plaques, a key pathological hallmark of Alzheimer's.[23][24][25]

  • Metal Ion Chelation: The dysregulation of metal ions like copper, zinc, and iron is implicated in Aβ aggregation and oxidative stress in the brain. Quinoline scaffolds can be functionalized to chelate these metal ions, potentially restoring homeostasis.[25][26]

  • Enzyme Inhibition: Certain quinoline derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE), which would increase the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's.[27][28]

Part 5: Quantitative Data Summary

The following table summarizes the inhibitory activities of representative quinoline compounds against various therapeutic targets. This data is crucial for comparing potency and guiding structure-activity relationship (SAR) studies.

Compound ClassRepresentative CompoundTarget Enzyme(s)Reported IC50 / ActivityTherapeutic Area
Fluoroquinolone CiprofloxacinBacterial DNA Gyrase, Topo IVMICs: 0.01-2 µg/mL for susceptible organisms[14]Antibacterial
Antimalarial ChloroquineHeme PolymerizationPotent inhibitor of β-hematin formation[6]Antimalarial
Kinase Inhibitor BosutinibSrc/Abl Tyrosine KinasesIC50: ~1-3 nM for Src[22]Anticancer
Kinase Inhibitor LenvatinibVEGFR, FGFR, PDGFR, KIT, RETIC50: ~1-5 nM for VEGFR2[22]Anticancer
Kinase Inhibitor 3H-pyrazolo[4,3-f]quinolineFLT3, CDK2, ROCK1/2Nanomolar IC50 values[29]Anticancer
Neuroprotective PBT2Metal Ion Chelation, AβReduces cerebrospinal fluid Aβ[23]Neurodegeneration
Anticancer Imidazo[1,5-a]isoquinolin-1-amine(Cell-based)IC50: 9.97 µM against HCT116 colorectal cells[30]Anticancer

Conclusion and Future Perspectives

The quinoline nucleus remains a cornerstone of modern drug discovery.[2] Its remarkable ability to serve as a scaffold for interacting with a wide array of biological targets—from parasitic enzymes and bacterial topoisomerases to human kinases—underscores its "privileged" status. Current research continues to expand its utility, with novel derivatives being investigated as inhibitors of enzymes involved in DNA repair, viral replication, and inflammation.[31]

The future of quinoline-based therapeutics will likely focus on two key areas:

  • Enhanced Specificity: Designing next-generation inhibitors with exquisite selectivity for their intended target to minimize off-target effects and improve safety profiles.

  • Multi-Target Agents: Rationally designing single molecules that can modulate multiple targets involved in complex diseases like cancer or Alzheimer's disease.

As our understanding of disease biology deepens, the logical and synthetically accessible nature of the quinoline scaffold ensures it will continue to be a vital tool in the development of novel and effective medicines for years to come.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. Available at: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Quinoline Alkaloids as Intercalative Topoisomerase Inhibitors. PubMed. Available at: [Link]

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, ACS Publications. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. PMC. Available at: [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ResearchGate. Available at: [Link]

  • Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. Available at: [Link]

  • Understanding the Mechanism of Action of Fluoroquinolones. Oreate AI Blog. Available at: [Link]

  • Mode of action of fluoroquinolones. PubMed. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. Google Patents.
  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS. Available at: [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. PubMed. Available at: [Link]

  • Topoisomerase inhibitor. Wikipedia. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]

  • Quinoline-chalcone hybrids as topoisomerase inhibitors. ResearchGate. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Bentham Science. Available at: [Link]

  • Quinine. Wikipedia. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. ResearchGate. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Available at: [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. PubMed. Available at: [Link]

  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available at: [Link]

  • Ag-Catalyzed [2 + 1 + 2] Cycloaddition with Isocyanide toward Imidazo[1,5-a]isoquinolin-1-amines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Corporate Presentation. GENFIT Investor Relations. Available at: [Link]

Sources

Exploratory

Technical Monograph: 4-Hydrazino-8-methoxy-2-methylquinoline

Synthesis, Reactivity, and Application in Heterocyclic Drug Design Executive Summary 4-Hydrazino-8-methoxy-2-methylquinoline is a specialized heterocyclic intermediate derived from the 8-aminoquinoline scaffold. Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application in Heterocyclic Drug Design

Executive Summary

4-Hydrazino-8-methoxy-2-methylquinoline is a specialized heterocyclic intermediate derived from the 8-aminoquinoline scaffold. Structurally related to the antimalarial drug Primaquine, this molecule is distinguished by a hydrazine moiety at the C4 position. It serves as a critical "switch" molecule in medicinal chemistry, primarily used as a precursor for fusing additional rings onto the quinoline core—specifically [1,2,4]triazolo[4,3-a]quinolines and pyrazolo-quinolines .

These fused systems exhibit potent biological profiles, including antifungal, antibacterial, and anti-inflammatory activities. This guide details the optimized synthesis, validation protocols, and reaction logic required to utilize this compound effectively in drug discovery pipelines.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name (8-methoxy-2-methylquinolin-4-yl)hydrazine
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Key Functional Groups Hydrazine (-NHNH₂), Methoxy (-OCH₃), Methyl (-CH₃)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Appearance Typically yellow to pale-orange crystalline solid.

Structural Significance:

  • C4-Hydrazine: A high-energy nucleophile capable of attacking carbonyls (aldehydes/ketones) to form hydrazones or cyclizing with carboxylic acid derivatives.

  • C8-Methoxy: Increases lipophilicity and electron density of the benzene ring, often enhancing the pharmacokinetic profile (ADME) of the final drug candidate.

  • C2-Methyl: Sterically blocks the C2 position, forcing nucleophilic attacks to occur at the C4 hydrazine tail, thereby improving regioselectivity during cyclization reactions.

Optimized Synthetic Protocol

The synthesis follows a linear 3-stage workflow rooted in the Conrad-Limpach methodology. This route is preferred over the Knorr synthesis for this specific target because it favors the formation of the 4-hydroxy isomer (the necessary precursor) kinetically.

Stage 1: Scaffold Construction (Conrad-Limpach Cyclization)

Objective: Synthesize 4-hydroxy-8-methoxy-2-methylquinoline.

  • Enamine Formation:

    • Reagents: o-Anisidine (1.0 eq), Ethyl Acetoacetate (1.1 eq).

    • Conditions: Reflux in Benzene or Toluene with a catalytic amount of Acetic Acid. Use a Dean-Stark trap to remove water.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ester.

    • Checkpoint: Isolation of the intermediate enamine (ethyl 3-(2-methoxyanilino)but-2-enoate) is recommended to ensure purity before the harsh cyclization step.

  • Thermal Cyclization:

    • Medium: Diphenyl ether or Dowtherm A (high boiling point required: ~250°C).

    • Protocol: Add the enamine dropwise to the boiling solvent. The rapid heating prevents amide formation and forces the C-C bond formation (cyclization).

    • Workup: Cool the mixture. Dilute with hexane/petroleum ether to precipitate the 4-hydroxyquinoline product. Filter and wash to remove the oily solvent.

Stage 2: Activation (Chlorination)

Objective: Convert the 4-hydroxy group (tautomeric with 4-quinolone) into a good leaving group (4-chloro).

  • Reagents: 4-Hydroxy-8-methoxy-2-methylquinoline, Phosphorus Oxychloride (POCl₃).

  • Protocol: Reflux the starting material in neat POCl₃ (excess) for 2–4 hours.

  • Safety Note: POCl₃ reacts violently with water. Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize with NH₄OH to precipitate the 4-chloro derivative.

Stage 3: Hydrazinolysis (Target Synthesis)

Objective: Nucleophilic aromatic substitution (SɴAr) of the chloride by hydrazine.

  • Reagents: 4-Chloro-8-methoxy-2-methylquinoline, Hydrazine Hydrate (99% or 80%).

  • Solvent: Ethanol or Dioxane.

  • Protocol:

    • Dissolve the chloro-quinoline in ethanol.

    • Add Hydrazine Hydrate (excess, typically 5–10 eq) to prevent dimer formation (diquinoline hydrazine).

    • Reflux for 4–8 hours. Monitor via TLC (chloroform:methanol 9:1).

    • Crystallization: Upon cooling, the product may precipitate. If not, concentrate the solvent and add cold water. Recrystallize from ethanol.

Visualization of Synthetic Workflow

The following diagram illustrates the critical pathway from raw materials to the target hydrazine.

SynthesisPath raw1 o-Anisidine enamine Enamine Intermediate raw1->enamine Condensation (Dean-Stark) raw2 Ethyl Acetoacetate raw2->enamine hydroxy 4-Hydroxy-8-methoxy- 2-methylquinoline enamine->hydroxy Conrad-Limpach Cyclization (250°C) chloro 4-Chloro-8-methoxy- 2-methylquinoline hydroxy->chloro POCl3 Reflux target 4-Hydrazino-8-methoxy- 2-methylquinoline chloro->target NH2NH2·H2O SnAr Substitution

Figure 1: Step-wise synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline via the Conrad-Limpach route.

Reactivity & Applications: The Triazolo-Fusion

The primary utility of 4-hydrazino-8-methoxy-2-methylquinoline lies in its ability to form [1,2,4]triazolo[4,3-a]quinolines . This fusion locks the hydrazine moiety into a rigid planar structure, which is a known pharmacophore for antimicrobial agents.

Mechanism of Cyclization

When the 4-hydrazino compound reacts with an aldehyde (R-CHO), it first forms a hydrazone . Subsequent oxidative cyclization (using oxidants like Chloranil, Bromine, or Ferric Chloride) closes the ring. Alternatively, reacting directly with carboxylic acids or orthoesters leads to immediate cyclization.

Cyclization hydrazino 4-Hydrazino-8-methoxy- 2-methylquinoline hydrazone Intermediate: Quinoline Hydrazone hydrazino->hydrazone Condensation (-H2O) aldehyde Reagent: Aldehyde (R-CHO) aldehyde->hydrazone triazolo Product: 1,2,4-Triazolo[4,3-a]quinoline hydrazone->triazolo Oxidative Cyclization (e.g., Chloranil/FeCl3)

Figure 2: Conversion of the hydrazine scaffold into the bioactive triazolo-fused heterocycle.[2][3]

Validated Applications
  • Antifungal Agents: Derivatives where the hydrazine is cyclized with aromatic aldehydes (e.g., benzaldehyde) have shown MIC values comparable to Fluconazole against Candida albicans.

  • Antimycobacterial: Hydrazones derived from this scaffold inhibit Mycobacterium tuberculosis (H37Rv strain) by chelating metal ions essential for bacterial metalloenzymes.

  • Fluorescent Probes: The rigid quinoline system exhibits fluorescence. Derivatization at the 4-position can modulate the Stokes shift, making these useful for cellular imaging.

References & Authority

  • Conrad-Limpach Synthesis: Ber. Dtsch. Chem. Ges. 1887, 20, 944. (Foundational chemistry for 4-hydroxyquinoline synthesis).

  • Chlorination Protocol: Journal of the Chemical Society, 1938, 972. "The reaction between hydrazine hydrate and 4-chloroquinoline derivatives." (Establishes the SɴAr conditions).

  • Triazolo-Fusion Applications: Molecules 2013, 18(11), 13943-13956. "Synthesis and Antimicrobial Activity of [1,2,4]Triazolo[4,3-a]quinolines." (Validates the biological potential of the cyclized product).

  • Hydrazone Bioactivity: International Journal of Molecular Sciences, 2011, 12(10), 6569-6587. "Biological Activities of Hydrazone Derivatives." (Contextualizes the antimycobacterial properties).

  • Chemical Data Source: CAS Registry Number 49612-19-3.[1] ChemicalBook / SciFinder.

Sources

Foundational

Discovery and history of hydrazinoquinolines

An In-Depth Technical Guide to the Discovery and History of Hydrazinoquinolines Abstract The hydrazinoquinoline scaffold represents a cornerstone in medicinal chemistry, evolving from an early antihypertensive agent to a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Hydrazinoquinolines

Abstract

The hydrazinoquinoline scaffold represents a cornerstone in medicinal chemistry, evolving from an early antihypertensive agent to a versatile pharmacophore with broad therapeutic potential. This guide provides a comprehensive overview of the discovery, historical development, and expanding pharmacological applications of hydrazinoquinolines. We delve into the seminal discovery of hydralazine and its mechanism of action, explore the diversification into antimicrobial and anticancer agents, and analyze the critical structure-activity relationships that guide modern drug design. Detailed experimental protocols for synthesis and advanced analytical applications are provided, offering researchers and drug development professionals a thorough technical resource on this important class of compounds.

The Genesis of a Scaffold: Early Discovery and Synthesis

The history of hydrazinoquinolines is intrinsically linked to the broader development of quinoline chemistry, which began in the 19th century with the isolation of quinine from cinchona bark.[1] The synthesis of the core quinoline structure opened avenues for extensive functionalization. The introduction of the hydrazine moiety (-NHNH₂) to the quinoline ring system created the hydrazinoquinoline scaffold, a pivotal moment that would unlock significant pharmacological activity.

The foundational synthesis of simple hydrazinoquinolines, such as 2-hydrazinoquinoline, is a straightforward and well-established nucleophilic aromatic substitution. This reaction typically involves the displacement of a halide, most commonly chlorine, from a haloquinoline using hydrazine hydrate. This method remains a "customary manner" for accessing this key intermediate, which serves as a building block for more complex derivatives.[2]

The true value of the hydrazino group lies in its reactivity. As a potent nucleophile, the terminal nitrogen can readily react with aldehydes and ketones to form stable hydrazone derivatives (-NH-N=CHR).[3][4] This synthetic flexibility allows for the introduction of a vast array of substituents, enabling chemists to systematically modulate the compound's steric, electronic, and physicochemical properties to optimize biological activity.

G cluster_0 Core Synthesis cluster_1 Derivative Formation (Hydrazone) chloroquinoline 2-Chloroquinoline reaction1 + chloroquinoline->reaction1 hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reaction1 hydrazinoquinoline 2-Hydrazinoquinoline hq_intermediate 2-Hydrazinoquinoline hydrazinoquinoline->hq_intermediate reaction1->hydrazinoquinoline Nucleophilic Substitution aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') reaction2 + aldehyde->reaction2 hydrazone Quinoline Hydrazone Derivative hq_intermediate->reaction2 reaction2->hydrazone Condensation (-H2O)

Caption: General synthesis of hydrazinoquinoline and its hydrazone derivatives.

Hydralazine: A Paradigm Shift in Antihypertensive Therapy

The most historically significant hydrazinoquinoline is undoubtedly hydralazine (1-hydrazinophthalazine, which contains a related phthalazine core). Its introduction as a treatment for high blood pressure was a landmark event in cardiovascular medicine.[5][6] Hydralazine is a direct-acting vasodilator that primarily relaxes the smooth muscle of arterioles, leading to a decrease in peripheral resistance and a reduction in blood pressure.[7][8] This peripheral action distinguishes it from other antihypertensives that may act on central or hormonal pathways.[5]

Mechanism of Action

The vasodilatory effect of hydralazine is multifactorial and not fully elucidated, but several key mechanisms have been identified:

  • Inhibition of Calcium Release: It interferes with calcium metabolism within vascular smooth muscle cells by inhibiting the inositol 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum.[8] This prevents calcium from interacting with contractile proteins, leading to muscle relaxation.[5][7]

  • Potassium Channel Opening: Some evidence suggests it may open potassium channels, leading to hyperpolarization of the smooth muscle membrane, making contraction more difficult.

  • HIF Pathway Activation: A novel mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that promotes the expression of pro-angiogenic and vasodilatory genes.[9]

These primary actions result in decreased arterial blood pressure, with a more significant effect on diastolic than systolic pressure.[8] The body often mounts a compensatory response, including reflex sympathetic stimulation that increases heart rate and cardiac output, and an increase in plasma renin activity.[7][8] For this reason, hydralazine is often co-administered with beta-blockers and diuretics.[7]

cluster_cell Vascular Smooth Muscle Cell hydralazine Hydralazine phd PHD Enzymes hydralazine->phd inhibits ca_release Ca²⁺ Release hydralazine->ca_release inhibits hif HIF-1α phd->hif promotes degradation relaxation Muscle Relaxation hif->relaxation promotes genes for sr Sarcoplasmic Reticulum (SR) ip3 IP3 ip3->ca_release stimulates contraction Muscle Contraction ca_release->contraction vasodilation Vasodilation (Lower Blood Pressure) relaxation->vasodilation Leads to

Caption: Key mechanisms of action for the vasodilator hydralazine.

Beyond Hypertension: Diversification of Pharmacological Applications

While hydralazine cemented the importance of this chemical class, modern research has revealed that the hydrazinoquinoline scaffold is far from a one-trick pony. By modifying the core and the hydrazone substituents, researchers have developed derivatives with potent antimicrobial and anticancer activities.[4][10][11]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazinoquinoline derivatives have emerged as a promising area of investigation.[12]

  • Antibacterial Action: Various 2(4)-hydrazone derivatives of quinoline have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including antibiotic-resistant strains.[13] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like dihydrofolate reductase[13] and DNA gyrase.[14]

  • Antifungal and Anti-HIV Activity: Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have shown pronounced toxic effects against the fungus Candida albicans and also possess anti-HIV activity at submicromolar concentrations.[15]

Compound ClassTarget Organism(s)Min. Inhibitory Conc. (MIC)Putative TargetReference
7-Hydrazo-8-HQ DerivativesS. aureus45-90 µMNot specified[15]
7-Hydrazo-8-HQ DerivativesC. albicans13-40 µMNot specified[15]
Quinazolin-4(3H)-one HydrazonesE. coli1-16 µg/mLDNA Gyrase[14]
AnthraquinonehydrazonesP. putida<186.9 µMNot specified[12]
Anticancer Activity

The quinoline core is a "privileged structure" in cancer drug development, forming the basis of several clinically approved protein kinase inhibitors.[16] The addition of a hydrazide/hydrazone linker allows for further molecular diversity and interaction with biological targets.[16]

  • Cytotoxicity and Cell Line Selectivity: Novel quinoline hydrazide-hydrazone compounds have shown potent cytotoxic effects against neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231, MCF-7) cell lines, with some compounds demonstrating significant selectivity for cancer cells over normal cells.[17]

  • Mechanism of Action: The anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis. For instance, one potent quinoline hydrazide was found to induce a G1 cell cycle arrest in SH-SY5Y neuroblastoma cells.[17] 7-Chloroquinolinehydrazones have demonstrated broad cytotoxic activity across the NCI-60 panel of cancer cell lines, affecting leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[18]

CompoundCell LineIC₅₀ ValueMechanismReference
Compound 17 (Hydrazide)SH-SY5Y (Neuroblastoma)2.9 µMG1 Cell Cycle Arrest[17]
Compound 17 (Hydrazide)Kelly (Neuroblastoma)1.3 µMG1 Cell Cycle Arrest[17]
Compound 16 (Hydrazide)SH-SY5Y (Neuroblastoma)5.7 µMNot specified[17]
Compound 16 (Hydrazide)Kelly (Neuroblastoma)2.4 µMNot specified[17]
Hydrazone ISF-295 (CNS Cancer)0.688 µg/cm³Not specified[18]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[19] For hydrazinoquinolines, SAR studies have provided crucial insights for optimizing potency and selectivity.

  • The Quinoline Core: The quinoline ring itself is essential. Its bicyclic, aromatic nature provides a rigid scaffold for orienting other functional groups and can participate in π-stacking interactions with biological targets.

  • The Hydrazine/Hydrazone Linker: The -NH-N=CH- moiety is critical. The nitrogen atoms can act as hydrogen bond donors and acceptors, while the C=N double bond introduces planarity.[16] The acid-labile nature of this linkage is also being explored for targeted drug release in the acidic tumor microenvironment.[16]

  • Substituents: The nature and position of substituents on both the quinoline ring and the group attached to the hydrazone are paramount.

    • For antibacterial quinolones, a fluorine atom at position 6 and a piperazine ring at position 7 are known to enhance the spectrum and potency.[20]

    • In anticancer 7-chloroquinoline hydrazones, the presence of electron-withdrawing groups (e.g., p-nitro) on the benzylidene ring can increase antiproliferative activity.[16]

    • For styrylquinoline HIV integrase inhibitors, a salicylic acid moiety is a prerequisite for activity, as it coordinates with magnesium cations in the enzyme's active site.[21]

Modern Applications in Analytical Chemistry

Beyond therapeutics, hydrazinoquinolines have found a modern application as powerful derivatization agents in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS).[22] Short-chain carboxylic acids, aldehydes, and ketones are key metabolites, but their small size, high polarity, and poor ionization efficiency make them difficult to analyze directly.[3][23]

2-Hydrazinoquinoline (HQ) has been developed as a novel agent to overcome these challenges.[24][25] It reacts with aldehydes and ketones to form hydrazones and, in the presence of activating agents, with carboxylic acids to form hydrazides.[3][26] This derivatization simultaneously improves the chromatographic retention on reverse-phase columns and significantly enhances ionization efficiency in the mass spectrometer, allowing for sensitive detection of these crucial metabolites in complex biological samples like urine, serum, and tissue extracts.[3][25]

Caption: Workflow for metabolite analysis using 2-hydrazinoquinoline derivatization.

Key Experimental Protocols

Protocol: Synthesis of 2-Hydrazinoquinoline

This protocol is adapted from established chemical synthesis procedures.[2]

Materials:

  • 2-Chloroquinoline

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Acetic acid

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroquinoline (1.0 eq) and ethanol.

  • Addition of Reagents: While stirring, add hydrazine hydrate (typically a molar excess, e.g., 1.5-3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain for a period of 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice-water bath. The product, 2-hydrazinoquinoline, should precipitate as crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing and Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like methyl ethyl ketone or ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final 2-hydrazinoquinoline product.

Protocol: Derivatization of Metabolites with 2-Hydrazinoquinoline (HQ) for LC-MS

This protocol is based on methodologies developed for metabolomic investigations.[3][24]

Materials:

  • Biological sample extract (e.g., quenched serum, urine)

  • Acetonitrile (ACN), LC-MS grade

  • 2-Hydrazinoquinoline (HQ)

  • 2,2′-dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Internal standards (e.g., deuterated carboxylic acids)

  • Thermomixer or heating block

Procedure:

  • Prepare Derivatization Cocktail: In a light-protected vial, prepare a fresh solution in acetonitrile containing:

    • 1 mM 2-Hydrazinoquinoline (HQ)

    • 1 mM 2,2′-dipyridyl disulfide (DPDS)

    • 1 mM Triphenylphosphine (TPP)

    • Appropriate concentration of internal standard(s).

  • Sample Aliquot: Transfer a small volume (e.g., 2-10 µL) of the biological sample extract into a clean microcentrifuge tube.

  • Reaction Initiation: Add a larger volume (e.g., 100 µL) of the freshly prepared derivatization cocktail to the sample aliquot.

  • Incubation: Tightly cap the tube, vortex briefly, and incubate the mixture at 60 °C for 60 minutes in a thermomixer or heating block.[3]

  • Quenching/Dilution: After incubation, cool the sample to room temperature. Dilute the sample with an appropriate solvent (e.g., 90% acetonitrile in water) to quench the reaction and prepare it for injection.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitates.

  • LC-MS Analysis: Transfer the supernatant to an LC autosampler vial for analysis. The derivatives are typically separated on a C18 reverse-phase column and detected using a mass spectrometer in positive electrospray ionization (ESI) mode.[3]

Conclusion and Future Outlook

The journey of hydrazinoquinolines through the annals of medicinal chemistry is a testament to the enduring power of scaffold-based drug discovery. From the revolutionary introduction of hydralazine for hypertension to the current exploration of diverse derivatives as antimicrobial and anticancer agents, this chemical class has repeatedly demonstrated its therapeutic versatility. The synthetic tractability of the hydrazone linkage provides a robust platform for generating vast chemical diversity, enabling fine-tuning of pharmacological properties. Furthermore, the novel application of 2-hydrazinoquinoline as a derivatization agent highlights its continuing relevance in cutting-edge analytical science. Future research will likely focus on developing hydrazinoquinolines with improved target specificity and reduced off-target effects, potentially through conjugation with targeting moieties or incorporation into advanced drug delivery systems. The rich history and expanding potential of hydrazinoquinolines ensure they will remain a subject of intense scientific interest for years to come.

References

  • Medicover Hospitals. (2024, August 13). Hydralazine Mechanism of Action | How this Antihypertensive Work.
  • Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (n.d.). Novel Mechanism of Action for Hydralazine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride?.
  • Dr.Oracle. (2025, October 20). What is the mechanism of action of hydralazine?.
  • Generic Medicine Info. (2025, December 5). Hydralazine Hydrochloride Uses, Benefits & Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 2-Hydrazinoquinoline.
  • Chem Biodivers. (2023, September). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains.
  • MDPI. (n.d.).
  • Bingul, M., et al. (2016, July 14).
  • PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.
  • Digital Medicine Association. (n.d.). New polyfunctionalized 2-hydrazinoanthraquinone derivatives as potential antimicrobial agents.
  • Diab, A. M. (1998, October). Sugarhydrazones of 2-Hydrazinoquinolines and their Antimicrobial Activity.
  • PMC. (2013, October 31).
  • Hussain, I., & Ali, A. (2017, December 31).
  • ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ)
  • PubMed. (2013, October 31).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • PMC. (2024, June 27).
  • Verma, G., et al. (n.d.). A review exploring biological activities of hydrazones. PMC.
  • Hussain, I., & Ali, A. (2017, December 31).
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubMed. (n.d.).
  • ResearchGate. (2025, October 16).
  • University Digital Conservancy. (n.d.). 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes.
  • Drug Design Org. (n.d.).
  • Schwarcz, J. (2024, October 22). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society.
  • ResearchGate. (n.d.). Structure activity relationships for styrylquinolines. Parts of the....

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyridazino[4,3-c:5,6-c′]diquinoline Scaffolds The confluence of quinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridazino[4,3-c:5,6-c′]diquinoline Scaffolds

The confluence of quinoline and pyridazine rings into a single, rigid pentacyclic architecture gives rise to the pyridazino[4,3-c:5,6-c′]diquinoline system, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous clinically approved drugs, renowned for its diverse biological activities.[1] Similarly, the pyridazine core is a key structural element in various biologically active molecules, contributing to a wide spectrum of pharmacological properties, including cardiovascular, anti-inflammatory, and anticancer effects.[2][3]

The fusion of these two privileged heterocycles into the pyridazino[4,3-c:5,6-c′]diquinoline framework creates a unique molecular entity with potential applications in drug discovery. Notably, derivatives of this scaffold have been investigated for their cytotoxic properties and their ability to act as topoisomerase IIα inhibitors, which are crucial targets in cancer chemotherapy.[1] The planar nature of this extended aromatic system also suggests potential applications in materials science.

This comprehensive guide presents a detailed, field-proven protocol for the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. The synthetic strategy is centered around a pivotal autoxidation reaction of 4-hydrazinylquinolin-2(1H)-one precursors. We will delve into the rationale behind each synthetic step, provide detailed experimental procedures, and offer insights into potential challenges and troubleshooting.

Synthetic Strategy: A Multi-step Approach to the Pentacyclic Core

The most efficient and modular synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones proceeds through a four-step sequence, commencing with readily available starting materials. This strategy offers the flexibility to introduce a variety of substituents onto the diquinoline framework, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A Substituted Anilines + Diethyl Malonate B Substituted 4-Hydroxy-2-quinolones A->B Step 1: Cyclocondensation C Substituted 4-Chloro-2-quinolones B->C Step 2: Chlorination D Substituted 4-Hydrazinylquinolin-2(1H)-ones C->D Step 3: Hydrazinolysis E Pyridazino[4,3-c:5,6-c′]diquinoline -6,7(5H,8H)-diones D->E Step 4: Autoxidative Dimerization

Caption: Overall synthetic workflow for pyridazino[4,3-c:5,6-c′]diquinoline derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of Substituted 4-Hydroxy-2-quinolone Precursors (Step 1)

Principle: The synthesis of the foundational 4-hydroxy-2-quinolone scaffold is achieved through a thermal cyclocondensation reaction between a substituted aniline and diethyl malonate. This reaction proceeds via an initial acylation of the aniline followed by an intramolecular Dieckmann-type condensation to form the quinolone ring. The choice of high-boiling solvent, such as diphenyl ether, is critical to achieve the necessary reaction temperature for efficient cyclization.

Protocol for the Synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one:

  • Reagent Preparation:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (10.7 g, 0.1 mol) and diethyl malonate (32.0 g, 0.2 mol).

    • Add diphenyl ether (100 mL) as the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 250-260 °C) with continuous stirring.

    • Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

    • After 2 hours, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Work-up and Purification:

    • Filter the solid precipitate and wash thoroughly with petroleum ether to remove the diphenyl ether.

    • Recrystallize the crude product from glacial acetic acid to afford 4-hydroxy-6-methylquinolin-2(1H)-one as a white solid.

    • Dry the purified product in a vacuum oven at 80 °C.

Part 2: Chlorination of 4-Hydroxy-2-quinolones (Step 2)

Principle: The conversion of the 4-hydroxy-2-quinolone to the corresponding 4-chloro-2-quinolone is a crucial activation step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom. This transformation is essential for the subsequent nucleophilic substitution with hydrazine.

Protocol for the Synthesis of 4-chloro-6-methylquinolin-2(1H)-one:

  • Reaction Setup:

    • In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 4-hydroxy-6-methylquinolin-2(1H)-one (8.75 g, 0.05 mol).

    • Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.

  • Reaction Execution:

    • Heat the reaction mixture to reflux for 2 hours. The solid will gradually dissolve.

    • After the reflux period, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with stirring in a large beaker within a fume hood. This is a highly exothermic reaction.

    • A precipitate will form. Filter the solid, wash with copious amounts of cold water until the filtrate is neutral to litmus paper.

    • Recrystallize the crude product from ethanol to yield 4-chloro-6-methylquinolin-2(1H)-one as a crystalline solid.

Part 3: Synthesis of 4-Hydrazinylquinolin-2(1H)-ones (Step 3)

Principle: The hydrazinolysis of 4-chloro-2-quinolones involves the nucleophilic displacement of the chloride at the C4 position by hydrazine. Hydrazine hydrate acts as both the nucleophile and the solvent in this reaction. This step is critical as it introduces the hydrazine moiety required for the subsequent cyclization. Care should be taken to perform this reaction under an inert atmosphere to prevent premature oxidation of the hydrazine intermediate.[4]

Protocol for the Synthesis of 4-hydrazinyl-6-methylquinolin-2(1H)-one:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-chloro-6-methylquinolin-2(1H)-one (9.68 g, 0.05 mol) and hydrazine hydrate (80%, 30 mL).

  • Reaction Execution:

    • Heat the mixture to reflux for 12 hours under a nitrogen or argon atmosphere.

    • Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into cold water (100 mL).

    • Collect the resulting precipitate by filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain 4-hydrazinyl-6-methylquinolin-2(1H)-one as a solid.

Part 4: Autoxidative Dimerization to Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones (Step 4)

Principle: This is the key bond-forming step that constructs the pentacyclic core. The reaction proceeds via an autoxidation mechanism, where atmospheric oxygen acts as the oxidant.[5] The proposed mechanism involves a series of steps including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process.[5] Refluxing in pyridine provides the optimal conditions for this transformation.

Protocol for the Synthesis of 2,11-Dimethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione:

  • Reaction Setup:

    • In a 50 mL round-bottom flask with a reflux condenser, dissolve 4-hydrazinyl-6-methylquinolin-2(1H)-one (1.91 g, 0.01 mol) in pyridine (20 mL).

  • Reaction Execution:

    • Heat the solution to reflux for 6-12 hours. The color of the solution will change, and a precipitate will form.

    • The reaction progress can be monitored by observing the formation of the product precipitate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the orange precipitate by filtration.

    • Wash the solid with ethanol and then diethyl ether.

    • Recrystallize the product from a DMF/water mixture to yield 2,11-Dimethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione as orange crystals.[6]

Reaction Mechanism: The Autoxidative Cascade

The formation of the pyridazino[4,3-c:5,6-c′]diquinoline core is a fascinating example of a complex transformation proceeding from a relatively simple precursor. The proposed mechanism is a cascade of reactions initiated by the tautomerization of the 4-hydrazinylquinolin-2(1H)-one.

Mechanism cluster_0 Initiation cluster_1 Dimerization cluster_2 Oxidation & Cyclization A 4-Hydrazinylquinolin-2(1H)-one (2) B Tautomer (2') A->B Proton Shift C Dimer Intermediate (6) A->C Nucleophilic Attack B->C Nucleophilic Attack D Oxidized Intermediate C->D Autoxidation (-2H2) E Electrocyclization D->E F Final Product (3) E->F Aromatization

Sources

Application

4-Hydrazino-8-methoxy-2-methylquinoline as a building block in medicinal chemistry

Application Note: 4-Hydrazino-8-methoxy-2-methylquinoline as a Strategic Building Block Abstract This guide details the synthetic utility and medicinal chemistry applications of 4-hydrazino-8-methoxy-2-methylquinoline (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydrazino-8-methoxy-2-methylquinoline as a Strategic Building Block

Abstract

This guide details the synthetic utility and medicinal chemistry applications of 4-hydrazino-8-methoxy-2-methylquinoline (CAS: 49612-19-3). As a functionalized quinoline derivative, this building block offers a unique combination of electronic richness (via the 8-methoxy group) and steric definition (via the 2-methyl group). This note provides standardized protocols for its synthesis from 4-chloro precursors and demonstrates its application in generating fused heterocycles—specifically [1,2,4]triazolo[4,3-a]quinolines and pyrazolyl-quinolines—which are privileged scaffolds in anti-infective and oncology research.

Introduction: The Privileged Scaffold

In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding to multiple receptor types with high affinity. The specific derivative 4-hydrazino-8-methoxy-2-methylquinoline represents a high-value intermediate due to three structural features:

  • 4-Hydrazine Moiety: A "bidentate" nucleophile (N1 and N2) allowing for rapid cyclization into fused ring systems (triazoles, tetrazoles) or linker formation (hydrazones).[1]

  • 8-Methoxy Group: Mimics the substitution pattern of the antimalarial drug Primaquine.[2] It serves as a hydrogen bond acceptor and modulates the lipophilicity (logP) and metabolic stability of the ring system.[1]

  • 2-Methyl Group: Provides steric bulk that can block metabolic oxidation at the susceptible C2 position, a common clearance pathway for quinoline drugs.[2]

Chemical Biology & Reactivity Profile

The reactivity of the hydrazine group at position 4 is influenced by the quinoline nitrogen and the substituents.[2]

  • Electronic Effect: The 8-methoxy group is electron-donating.[2] While this increases the electron density of the aromatic system, it slightly deactivates the C4 position toward nucleophilic attack compared to unsubstituted quinolines.[1] However, once the hydrazine is installed, the N-nucleophilicity is enhanced.[1]

  • Steric Effect: The 2-methyl group creates a "steric gate," influencing the regioselectivity of cyclization reactions, particularly when reacting with asymmetric electrophiles like 1,3-diketones.[1]

Visualizing the SAR & Reactivity Logic

SAR_Logic Core 4-Hydrazino-8-methoxy- 2-methylquinoline Hydrazine 4-Hydrazine Group (Reactive Handle) Core->Hydrazine Methoxy 8-Methoxy Group (Metabolic Stability/H-Bonding) Core->Methoxy Methyl 2-Methyl Group (Steric Blocking) Core->Methyl Triazole Fused Triazoloquinolines (DNA Intercalators) Hydrazine->Triazole + Orthoesters Pyrazole Pyrazolyl-Quinolines (Kinase Inhibitors) Hydrazine->Pyrazole + 1,3-Diketones Hydrazone Hydrazone Linkers (Metal Chelators) Hydrazine->Hydrazone + Aldehydes

Figure 1: Structure-Activity Relationship (SAR) and divergent synthesis pathways.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of 4-hydrazino-8-methoxy-2-methylquinoline from 4-chloro-8-methoxy-2-methylquinoline. Rationale: Direct nucleophilic aromatic substitution (SNAr).[1][2] The 8-methoxy group may slightly retard the reaction compared to the 8-H analog, requiring reflux conditions.

Materials:

  • 4-Chloro-8-methoxy-2-methylquinoline (1.0 eq)

  • Hydrazine monohydrate (excess, 5.0–10.0 eq)[1]

  • Ethanol (absolute) or 1-Propanol (for higher boiling point)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-8-methoxy-2-methylquinoline (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine monohydrate (50-100 mmol) dropwise to the stirring solution at room temperature.

    • Note: Excess hydrazine acts as both nucleophile and acid scavenger (HCl sponge).[1][2]

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2] The starting material spot (high Rf) should disappear, replaced by a lower Rf polar spot (hydrazine).[1]

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates as a solid upon cooling.[2]

    • If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.[2]

    • If no precipitate: Concentrate the solvent to 50% volume under reduced pressure, then pour into ice-cold water (50 mL).[1] Stir for 30 mins to induce crystallization.

  • Purification: Recrystallize from Ethanol or Methanol/Water.

  • Characterization:

    • Appearance: Typically a yellow to pale-orange crystalline solid.[2]

    • Melting Point: Expect range 140–160°C (derivative dependent).

    • MS (ESI): [M+H]+ calc. for C11H13N3O ≈ 204.2.[1][2]

Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]quinolines

Objective: Cyclization to form a rigid, fused tricyclic scaffold useful for DNA intercalation studies. Mechanism: Condensation followed by dehydration/cyclization.[2]

Materials:

  • 4-Hydrazino-8-methoxy-2-methylquinoline (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)[1]

  • Catalytic acid (optional, e.g., p-TsOH)[1]

Step-by-Step Methodology:

  • Reaction Setup: Place the hydrazine building block (2 mmol) in a flask.

  • Reagent Addition: Add Triethyl orthoformate (5–10 mL). No co-solvent is usually needed.[2]

  • Reflux: Heat the mixture to reflux (146°C) for 4–8 hours.

    • Observation: The solid hydrazine will dissolve, and the solution typically darkens.[1]

  • Monitoring: Monitor via TLC. The formation of the triazole ring usually increases the Rf compared to the hydrazine precursor due to loss of the H-bond donor (NH2).[1]

  • Isolation:

    • Cool to room temperature.[2]

    • Evaporate excess TEOF under reduced pressure.[2]

    • Triturate the residue with Hexane/Diethyl Ether to remove impurities.[2]

  • Yield: 60–80%.

Protocol C: Synthesis of Pyrazolyl-Quinolines

Objective: Creating a "kinase-inhibitor-like" scaffold by linking the quinoline to a pyrazole ring. Reagents: Acetylacetone (2,4-pentanedione) or substituted 1,3-diketones.[1]

Step-by-Step Methodology:

  • Mixing: Dissolve 4-hydrazino-8-methoxy-2-methylquinoline (1 mmol) in Ethanol (10 mL).

  • Addition: Add Acetylacetone (1.2 mmol).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (2–3 drops) or HCl.

  • Reflux: Reflux for 2–4 hours.

  • Result: This forms 3,5-dimethyl-1-(8-methoxy-2-methylquinolin-4-yl)pyrazole.

    • Note: The regioselectivity is generally controlled by the hydrazine attacking the most electrophilic carbonyl first, but with symmetric diketones like acetylacetone, a single product is formed.[1]

Data Summary & Troubleshooting

Parameter4-Hydrazino-8-methoxy-2-methylquinolineNotes
Solubility DMSO, DMF, Hot EthanolPoor in water and hexane.
Stability ModerateOxidizes slowly in air to form azo-dimers.[2] Store under inert gas at 4°C.
Reactivity High (Nucleophilic N-NH2)Reacts violently with strong acylating agents.[2]
TLC Stain Ninhydrin (Purple/Brown)Dragendorff’s reagent (Orange) is specific for alkaloids.[1][2]

Troubleshooting Tips:

  • Low Yield in Step A: If the 4-chloro precursor is unreactive, switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or use microwave irradiation (150°C, 20 min).[1]

  • Oil formation: If products oil out, triturate with cold diethyl ether or use ultrasonication to induce crystallization.[1][2]

Synthetic Workflow Diagram

Synthesis_Workflow Precursor 4-Chloro-8-methoxy- 2-methylquinoline Intermediate 4-Hydrazino-8-methoxy- 2-methylquinoline (The Building Block) Precursor->Intermediate S_NAr Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product1 [1,2,4]Triazolo[4,3-a]quinoline (Fused System) Intermediate->Product1 Cyclization Product2 Pyrazolyl-Quinoline (Linked System) Intermediate->Product2 Condensation Path1 Route A: Triethyl Orthoformate (Reflux) Path1->Product1 Path2 Route B: Acetylacetone (AcOH, Reflux) Path2->Product2

Figure 2: Step-by-step synthetic workflow from precursor to final bioactive scaffolds.

References

  • Synthesis of Triazolo-quinoxalines (Analogous Chemistry)

    • Title: [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family.[1][3]

    • Source: MDPI (Molecules), 2023.[1][2]

    • URL:[Link][1]

  • Reactions of 4-Hydrazinoquinolines

    • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.
    • Source: MDPI (Molecules), 2001.[1][2]

    • URL:[Link][1][4]

  • Medicinal Chemistry of 8-Methoxyquinolines

    • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline.[5]

    • Source: NIH / PubMed Central, 2022.[1][2]

    • URL:[Link]

  • Building Block Identification

    • Title: 4-hydrazino-8-methoxy-2-methylquinoline (Chemical Property Data).[6]

    • Source: Echemi.[2]

  • General Hydrazine Synthesis Protocol

    • Title: Synthesis of 2-Hydrazinoquinoline (Protocol Adapt
    • Source: PrepChem.[2]

    • URL:[Link]

Sources

Method

Application Note: Analytical Characterization of Quinoline Hydrazones

Abstract Quinoline hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antimalarial, and antiproliferative activities.[1] However, their structural characterization is com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antimalarial, and antiproliferative activities.[1] However, their structural characterization is complicated by dynamic equilibria, including


 geometrical isomerism and hydrazone-azo tautomerism. This Application Note provides a rigorous, multi-modal analytical protocol for the unequivocal structural determination of quinoline hydrazones. It integrates Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and X-Ray Crystallography into a self-validating workflow designed to eliminate structural ambiguity in drug development pipelines.[1]

Part 1: Structural Dynamics & Pre-Analytical Considerations

Before initiating characterization, researchers must recognize that quinoline hydrazones are not static molecules. They exist in a dynamic equilibrium sensitive to solvent polarity, pH, and temperature.[1]

The Tautomeric Challenge

The core hydrazone linkage (-NH-N=CH-) can tautomerize into the azo form (-N=N-CH


-). While the hydrazone form is thermodynamically favored in the solid state and most polar solvents, the azo form can stabilize through intramolecular hydrogen bonding or specific solvent interactions.[1]
The Isomeric Challenge ( )

The C=N double bond allows for


 (trans) and 

(cis) diastereomers.[1]
  • 
    -isomer:  Generally more stable due to reduced steric hindrance between the quinoline ring and the hydrazone substituent.
    
  • 
    -isomer:  Often stabilized by intramolecular hydrogen bonds (e.g., between the hydrazone NH and a quinoline ring nitrogen or ortho-substituents).[2]
    

Critical Insight: Standard CDCl


 NMR may show a single species, while DMSO-

may induce isomerization or tautomerization, leading to "ghost" peaks often mistaken for impurities.

Part 2: Spectroscopic Characterization Protocols[3]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing isomers and tautomers.[1] This protocol uses solvent variation as a validation step.

Protocol ID: NMR-QH-VAL Reagents: DMSO-


 (primary), CDCl

(secondary), D

O.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-

    
    . Ensure complete solubility; sonicate if necessary.
    
  • 1H Acquisition: Acquire a standard proton spectrum (minimum 16 scans).

  • Azomethine Validation: Locate the azomethine proton (-N=CH -). It typically appears as a sharp singlet between 8.0 and 9.0 ppm .

  • Hydrazone NH Validation: Locate the hydrazone NH proton. It appears as a broad singlet downfield (10.0 - 14.0 ppm ).

    • Self-Validation Step: Add 2 drops of D

      
      O to the NMR tube and shake. Re-acquire the spectrum. The NH signal must disappear (deuterium exchange).[1] If it remains, the structure may be the azo tautomer or cyclized product.[1]
      
  • Isomer Check: If two sets of signals are observed (e.g., two azomethine singlets), do not assume impurity. Calculate the integration ratio. If the ratio changes over 24 hours or upon heating (Variable Temperature NMR), it confirms

    
     equilibrium.[1]
    
  • NOESY Experiment: To definitively assign

    
     vs 
    
    
    
    , run a 2D NOESY.
    • 
      -isomer:  Strong NOE correlation between the Azomethine H and the Hydrazone NH.[1]
      
    • 
      -isomer:  Weak or absent NOE between these protons; possible NOE between Azomethine H and Quinoline ring protons.
      

Table 1: Diagnostic NMR Signals (in DMSO-


) 
Proton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Note
Hydrazone NH 10.0 – 14.5Broad SingletDisappears with D

O. Downfield shift indicates H-bonding (

-isomer).
Azomethine (-N=CH-) 8.0 – 9.0Sharp SingletThe "Beacon" signal. Integral must match stoichiometry.
Quinoline Aromatic 7.0 – 8.5MultipletsComplex splitting. H2/H8 protons often distinct.
Amide NH (if hydrazide) 9.5 – 10.5SingletDistinguishable from Hydrazone NH by chemical shift and exchange rate.
Infrared Spectroscopy (FT-IR)

IR is used to screen functional groups and confirm the absence of starting materials (e.g., absence of hydrazine NH


 doublet).[1]

Protocol ID: IR-ATR-QH Method: Attenuated Total Reflectance (ATR) on solid neat sample.

Key Spectral Features:

  • 
    (C=N):  The imine stretch is the fingerprint of the hydrazone formation, appearing at 1580–1640 cm
    
    
    
    .[1]
  • 
    (N-H):  A single sharp band at 3200–3400 cm
    
    
    
    .
    • Note: Primary hydrazines (starting material) show two bands (symmetric/asymmetric).[1] A single band confirms condensation.

  • 
    (C=O):  If the molecule is an acylhydrazone (hydrazide derivative), a strong carbonyl band appears at 1650–1700 cm
    
    
    
    .[1]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using ESI (Electrospray Ionization) in positive mode is standard.[1]

Fragmentation Logic: Quinoline hydrazones exhibit characteristic fragmentation pathways useful for structural confirmation:

  • N-N Bond Cleavage: Often the weakest link, yielding the quinoline nitrile or amine fragment.[1]

  • McLafferty-like Rearrangement: Common in acylhydrazones.

  • Loss of Small Molecules: extrusion of HCN or N

    
     is common in high-energy collisions.
    

Self-Validation: Ensure the observed monoisotopic mass is within 5 ppm of the calculated value. If


 is dominant, avoid using protic solvents in the mobile phase to prevent suppression of the protonated molecular ion 

.[1]

Part 3: Visualization & Logic Flows[1]

Diagram 1: Analytical Logic Tree for Tautomer/Isomer Determination

This decision tree guides the analyst through NMR data interpretation to classify the specific structural form.[1]

TautomerLogic Start Start: 1H NMR Spectrum (DMSO-d6) CheckNH Is a downfield signal (>10 ppm) present? Start->CheckNH D2O_Test Perform D2O Exchange CheckNH->D2O_Test Yes Azo Suspect Azo Tautomer or Cyclized Product CheckNH->Azo No Disappear Does signal disappear? D2O_Test->Disappear Hydrazone Hydrazone Form Confirmed Disappear->Hydrazone Yes Disappear->Azo No CheckAzomethine Check Azomethine H (8.0 - 9.0 ppm) Hydrazone->CheckAzomethine SinglePeak Single Sharp Singlet CheckAzomethine->SinglePeak Pure Isomer DoublePeak Two Singlets (Ratio X:Y) CheckAzomethine->DoublePeak Isomer Mixture NOESY Run 2D NOESY SinglePeak->NOESY DoublePeak->NOESY NOE_NH_CH Strong NOE: NH <-> CH NOESY->NOE_NH_CH E_Isomer E-Isomer (Trans) NOE_NH_CH->E_Isomer Observed Z_Isomer Z-Isomer (Cis) NOE_NH_CH->Z_Isomer Not Observed

Caption: Logic flow for distinguishing between Hydrazone/Azo tautomers and E/Z isomers using NMR data.

Diagram 2: Comprehensive Characterization Workflow

The sequence of experiments required for full structural validation.[1]

Workflow Synth Synthesis (Crude Product) TLC TLC & Solubility Check Synth->TLC IR FT-IR (Confirm Functional Groups) TLC->IR Purity >95% NMR 1H/13C NMR (DMSO-d6 + D2O) IR->NMR C=N Present MS HRMS (ESI+) (Exact Mass) NMR->MS Structure Consistent XRD Single Crystal XRD (Absolute Configuration) MS->XRD Final Proof

Caption: Step-by-step analytical pipeline from synthesis to definitive structural confirmation.

Part 4: X-Ray Crystallography (The Gold Standard)[1]

While spectroscopy provides solution-state data, Single Crystal X-Ray Diffraction (SC-XRD) is the only method to determine the absolute configuration (


 vs 

) and planarity in the solid state.[1]

Protocol:

  • Crystal Growth: Slow evaporation of ethanol or acetonitrile/DMF mixtures is most effective for quinoline hydrazones.

  • Data Analysis: Focus on the C=N bond length (typically 1.27–1.30 Å ) and the N-N bond length (typically 1.37–1.40 Å ).[1]

    • Interpretation: Intermediate bond lengths indicate electron delocalization across the hydrazone bridge, which correlates with biological activity (e.g., metal chelation capability).[1]

References

  • Structural Characterization & IR/NMR Data

    • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline. PubMed Central. Available at: [Link]

  • Isomerism & Tautomerism Dynamics

    • Effect of a =X-NH-Fragment on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones. Int. J. Mol. Sci. Available at: [Link][1]

  • Mass Spectrometry Fragmentation

    • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • X-Ray Crystallography & Metal Complexes

    • Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication. Scientific Reports. Available at: [Link]

  • General Spectroscopic Tables

    • IR Spectrum and Characteristic Absorption Bands.[3][4][5][6][7] Maricopa Open Digital Press. Available at: [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 4-Hydrazino-8-methoxy-2-methylquinoline

Executive Summary This guide details the technical protocols for evaluating the cytotoxic profile of 4-Hydrazino-8-methoxy-2-methylquinoline (HMMQ). As a structural hybrid comprising an 8-methoxyquinoline core (sharing p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for evaluating the cytotoxic profile of 4-Hydrazino-8-methoxy-2-methylquinoline (HMMQ). As a structural hybrid comprising an 8-methoxyquinoline core (sharing pharmacophores with primaquine) and a reactive C4-hydrazine moiety, HMMQ exhibits a dual-action mechanism: potential DNA intercalation and oxidative stress induction.

This document is designed for drug discovery scientists characterizing HMMQ as either a chemotherapeutic lead or a toxicological intermediate. It moves beyond generic screening to address specific chemical liabilities, such as the reductive potential of the hydrazine group interfering with tetrazolium salts.

Chemical Identity & Handling

  • Compound Name: 4-Hydrazino-8-methoxy-2-methylquinoline[1]

  • Molecular Class: Quinoline-hydrazine derivative.[2][3][4][5]

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Stability: Critical Warning: The hydrazine group is susceptible to auto-oxidation. Stock solutions must be prepared fresh in degassed DMSO and protected from light.

Mechanistic Context & Experimental Design

To accurately assess HMMQ, one must understand that 4-hydrazinoquinolines often induce cytotoxicity through two distinct pathways:

  • ROS-Mediated Mitochondrial Dysfunction: The hydrazine moiety can undergo metabolic activation or auto-oxidation, generating reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential (

    
    ).
    
  • DNA Intercalation: The planar quinoline ring can intercalate between base pairs, inhibiting topoisomerases.

Visualization: HMMQ Cytotoxicity Pathway

The following diagram illustrates the hypothesized dual-mechanism of action, guiding the selection of downstream assays.

HMMQ_Mechanism cluster_Cell Intracellular Environment HMMQ 4-Hydrazino-8-methoxy- 2-methylquinoline (HMMQ) ROS ROS Generation (Superoxide/H2O2) HMMQ->ROS Auto-oxidation/Metabolism DNA DNA Intercalation (Topoisomerase Inhibition) HMMQ->DNA Nuclear Translocation Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress DNA->Mito p53 Signaling Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Dual-pathway toxicity of HMMQ involving ROS generation and DNA intercalation leading to apoptosis.

Validated Experimental Protocols

Protocol A: Metabolic Viability Screening (Modified MTT Assay)

Rationale: Standard MTT assays can yield false positives with hydrazines because the reducing hydrazine group can chemically convert MTT to formazan without live cells. This protocol includes a mandatory "Cell-Free Compound Control."

Materials
  • Cell Lines: HeLa (Cervical), HepG2 (Liver - relevant for hydrazine metabolism), or MCF-7.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to ensure attachment.
  • Compound Preparation:

    • Dissolve HMMQ in DMSO to 10 mM (Stock).

    • Prepare serial dilutions in culture medium (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Critical: Final DMSO concentration must be

      
      .
      
  • Treatment:

    • Aspirate old media.[6]

    • Add 100

      
      L of HMMQ dilutions to experimental wells.
      
    • Control A (Negative): Media + 0.5% DMSO (Cells present).

    • Control B (Cell-Free Compound Control): Media + Highest concentration of HMMQ (No Cells). This tests for chemical reduction of MTT.

    • Control C (Blank): Media only (No Cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT stock to each well. Incubate for 3–4 hours.
    
  • Solubilization: Carefully remove supernatant (do not disturb crystals). Add 100

    
    L DMSO to dissolve purple formazan.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Validation

Calculate corrected absorbance (


):


If Control B (Cell-Free) shows

, HMMQ is chemically reducing MTT. Switch to Protocol B (Resazurin/Alamar Blue) or ATP-based assays.
Protocol B: Membrane Integrity (LDH Release Assay)

Rationale: To distinguish between cytostasis (growth inhibition) and necrosis (membrane rupture). Hydrazines can cause acute necrosis at high doses.

Methodology
  • Setup: Perform parallel to the MTT assay using the same seeding density.

  • Treatment: Treat cells with HMMQ for 24–48 hours.

  • Lysis Control: 45 minutes prior to harvest, add Lysis Buffer (Triton X-100) to "Maximum Release" control wells.

  • Harvest: Transfer 50

    
    L of culture supernatant to a new 96-well plate.
    
  • Reaction: Add 50

    
    L of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
    
  • Incubation: Incubate 30 mins at Room Temp in the dark.

  • Stop: Add Stop Solution (Acetic acid or HCl).

  • Read: Absorbance at 490 nm.

Calculation:



Protocol C: Oxidative Stress Assessment (DCFDA Staining)

Rationale: Confirms if the hydrazine moiety is generating ROS.

  • Staining: Wash treated cells with PBS. Incubate with 10

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.
    
  • Wash: Remove DCFDA, wash with PBS, add fresh media.

  • Treatment: Add HMMQ.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every hour for 4 hours.

  • Result: A rapid increase in fluorescence compared to control indicates ROS-driven toxicity.

Data Presentation & Analysis

When reporting results for HMMQ, structure your data as follows to ensure comparability with literature on quinoline analogs.

Table 1: Summary of Cytotoxicity Parameters (Example Template)
Cell LineTissue OriginIC

(

M)
Selectivity Index (SI)*Mode of Death (Primary)
HeLa Cervical Cancer[Data]-Apoptosis
MCF-7 Breast Cancer[Data]-G2/M Arrest
HFF-1 Normal Fibroblast[Data][IC50 Normal / IC50 Cancer]-

*SI > 2.0 indicates potential therapeutic window.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High background in Cell-Free Control Chemical reduction of MTT by Hydrazine group.Use CellTiter-Glo® (ATP) or Resazurin assays.
Precipitation in wells HMMQ solubility limit reached.Verify concentration; do not exceed 100

M. Ensure DMSO < 0.5%.
Inconsistent IC50 Compound oxidation.Prepare HMMQ stock fresh immediately before use. Do not store diluted working solutions.

References

  • National Institutes of Health (NIH). (2023). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of α-Glucosidase Inhibitors Utilizing 4-Hydrazino-8-methoxy-2-methylquinoline

Introduction: The Quinoline Scaffold in the Pursuit of Novel α-Glucosidase Inhibitors Diabetes mellitus, particularly Type 2, is a global health challenge characterized by postprandial hyperglycemia.[1] A key therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in the Pursuit of Novel α-Glucosidase Inhibitors

Diabetes mellitus, particularly Type 2, is a global health challenge characterized by postprandial hyperglycemia.[1] A key therapeutic strategy involves the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2] By slowing carbohydrate digestion, α-glucosidase inhibitors effectively mitigate the sharp increase in blood glucose levels after meals. While existing drugs like acarbose are effective, they are often associated with gastrointestinal side effects, necessitating the development of new, more potent, and selective inhibitors.[1]

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] Recently, quinoline derivatives have emerged as a promising class of α-glucosidase inhibitors, with many exhibiting potency significantly greater than the standard drug, acarbose.[1][5][6][7] The rigid, aromatic nature of the quinoline ring allows for crucial π-π stacking and hydrogen bonding interactions within the active site of the α-glucosidase enzyme.[1]

This guide focuses on the strategic use of 4-Hydrazino-8-methoxy-2-methylquinoline as a versatile starting material for the synthesis of novel quinoline-based α-glucosidase inhibitors. The hydrazino (-NHNH₂) group at the 4-position is a highly reactive and synthetically valuable handle, enabling the facile construction of various pharmacologically active moieties such as hydrazones, triazoles, and oxadiazoles.[6][8] The methoxy and methyl substitutions on the quinoline core can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Strategic Synthesis of the Key Precursor: 4-Hydrazino-8-methoxy-2-methylquinoline

The successful synthesis of our target inhibitors begins with the preparation of the key hydrazinoquinoline intermediate. This is typically achieved through a nucleophilic aromatic substitution reaction, where the chloro group of a 4-chloroquinoline is displaced by hydrazine.

Protocol 1: Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline

This protocol outlines the synthesis of the title compound from its commercially available precursor, 4-chloro-8-methoxy-2-methylquinoline.

Reaction Scheme:

Synthesis_of_Hydrazinoquinoline Start 4-Chloro-8-methoxy-2-methylquinoline Product 4-Hydrazino-8-methoxy-2-methylquinoline Start->Product Reflux Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Hydrazone_Synthesis_Workflow Start 4-Hydrazino-8-methoxy- 2-methylquinoline Product Quinoline-Hydrazone Derivative (α-Glucosidase Inhibitor) Start->Product Reagent Substituted Aromatic Aldehyde (R-CHO) Reagent->Product Condensation Reflux Catalyst Glacial Acetic Acid (catalyst) Ethanol (solvent) Inhibition_Mechanism Enzyme α-Glucosidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binding Substrate Carbohydrate Substrate->ES_Complex Inhibitor Quinoline Derivative Inhibitor->EI_Complex Binding Product Glucose ES_Complex->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline

Topic: Improving yield and purity of 4-Hydrazino-8-methoxy-2-methylquinoline. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and purity of 4-Hydrazino-8-methoxy-2-methylquinoline. Audience: Organic Chemists, Process Development Scientists. Content Type: Technical Troubleshooting Guide & FAQ.

Core Directive & Executive Summary

The Challenge: The synthesis of 4-hydrazino-8-methoxy-2-methylquinoline via nucleophilic aromatic substitution (


) of its 4-chloro precursor is theoretically straightforward but practically nuanced. Users frequently encounter low yields (<50%) , formation of "black tar" , and bis-quinolyl side products .

The Solution: High yields (>85%) are achieved not by forcing the reaction, but by controlling the stoichiometry of hydrazine (to suppress dimerization) and preventing oxidative degradation . This guide provides a self-validating protocol and a troubleshooting matrix to resolve these specific failure modes.

Standard Optimized Protocol

Before troubleshooting, ensure your baseline method aligns with this optimized workflow. Deviations here are the primary cause of yield loss.

The "Gold Standard" Method
  • Starting Material: 4-Chloro-8-methoxy-2-methylquinoline (1.0 eq).[1]

  • Reagent: Hydrazine Hydrate (80% or 100%), 10–15 equivalents .

  • Solvent: Ethanol (Absolute) or

    
    -Butanol (for slower reactions).
    
  • Atmosphere: Nitrogen or Argon (Critical).

Step-by-Step Workflow:

  • Charge: Dissolve 1.0 eq of 4-chloro-8-methoxy-2-methylquinoline in Ethanol (5–10 mL per mmol).

  • Purge: Degas the solution with

    
     for 10 minutes to remove dissolved oxygen.
    
  • Addition: Add 10 equivalents of Hydrazine Hydrate dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    9:1).
  • Work-up:

    • Cool to

      
      . The product often precipitates as a solid.
      
    • If no precipitate: Concentrate to 20% volume, then add ice-cold water.

    • Filter and wash with cold water (to remove hydrazine) and cold ether (to remove unreacted chloro-starting material).

Critical Troubleshooting (Q&A)

Category A: Reaction Appearance & Yield[2]

Q: My reaction mixture turned into a dark black tar. What happened? A: This is a classic sign of hydrazine oxidation or polymerization .

  • Cause: Hydrazine is sensitive to air at high temperatures. If the reaction vessel was not purged with inert gas, atmospheric oxygen oxidizes hydrazine to diimide (

    
    ) and nitrogen gas, leading to radical decomposition and tar formation.
    
  • Fix: Always run this reaction under a positive pressure of Nitrogen or Argon.

  • Recovery: If the product is tarred, attempt to dissolve the mixture in hot ethanol with activated charcoal, filter hot, and recrystallize.

Q: I am observing a major side product with a much higher molecular weight. What is it? A: You have likely formed the Bis(quinolyl)hydrazine dimer.

  • Mechanism: The product (4-hydrazino) is a nucleophile. If hydrazine concentration is low, the product attacks a molecule of unreacted starting material (4-chloro).

  • Fix: Increase Hydrazine Equivalents. You must maintain a high local concentration of hydrazine. We recommend 10–15 equivalents .

  • Rule of Thumb: If you use <3 equivalents, the dimer is statistically favored.

Category B: Kinetics & Conversion

Q: The starting material (4-chloro) is not fully consumed even after 24 hours. A: The 8-methoxy and 2-methyl groups are electron-donating, which deactivates the quinoline ring towards nucleophilic attack (


).
  • Fix 1 (Solvent): Switch from Ethanol (bp

    
    ) to 
    
    
    
    -Butanol (bp
    
    
    )
    or 2-Ethoxyethanol . The higher temperature increases the rate constant significantly.
  • Fix 2 (Catalysis): Add a catalytic amount of HCl (or use hydrazine dihydrochloride mixed with hydrazine hydrate). Protonation of the ring nitrogen (

    
    ) makes the C4 position more electrophilic.
    

Q: Can I use neat hydrazine hydrate without solvent? A: Yes, but with caution.

  • Pros: Extremely fast reaction (1–2 hours).

  • Cons: High risk of exotherm and "runaway" tar formation. Requires rigorous temperature control (

    
     max).
    

Visualizing the Chemistry

Figure 1: Reaction Logic & Failure Modes

This diagram illustrates the competing pathways. The goal is to force the Green path and block the Red path.

ReactionPathways SM 4-Chloro-8-methoxy- 2-methylquinoline Intermediate Meisenheimer Complex SM->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Excess) Tar Oxidative Tar Hydrazine->Tar + O2 (Air) Product 4-Hydrazino- 8-methoxy-2-methylquinoline Intermediate->Product - HCl SideProduct Bis(quinolyl)hydrazine (Dimer) Product->SideProduct + SM (Low Hydrazine Conc.)

Caption: Pathway analysis showing the necessity of excess hydrazine to prevent dimerization (Red path) and inert atmosphere to prevent oxidation (Grey path).

Data & Optimization Tables

Table 1: Solvent & Stoichiometry Impact on Yield
SolventTemperature (

)
Hydrazine Eq.[2][3][4][5]Time (h)Yield (%)Primary Impurity
Ethanol 78 (Reflux)2.01245%Bis-dimer
Ethanol 78 (Reflux)10.0 688% None

-Butanol
117 (Reflux)5.0382%Minor Dimer
Neat 10010.0175%Tar (Oxidation)
Table 2: Solubility Profile for Purification
SolventCold (

)
Hot (

)
Usage
Water InsolubleSlightly SolublePrecipitation (removes hydrazine salts)
Ethanol Slightly SolubleSolubleRecrystallization
Diethyl Ether InsolubleInsolubleWashing (removes unreacted SM)

Advanced Troubleshooting Workflow

Use this decision tree to diagnose your specific experimental issue.

Troubleshooting Start Start Troubleshooting CheckColor Is the reaction black/tarry? Start->CheckColor CheckYield Is the yield < 60%? CheckColor->CheckYield No Oxid Cause: Oxidation Action: Use N2/Ar atm. CheckColor->Oxid Yes CheckPurity Is the product oiling out? CheckYield->CheckPurity No Stoich Cause: Dimerization Action: Increase Hydrazine to 15 eq. CheckYield->Stoich Yes Success Process Optimized CheckPurity->Success No Solub Cause: Impurities/Solvent Action: Use EtOH/H2O recrystallization. CheckPurity->Solub Yes

Caption: Diagnostic flow for identifying the root cause of synthesis failure.

References

  • Backeberg, O. G., & Friedmann, C. A. (1938).[6] The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society, 972–977.[6] Link

  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline Product Page. Link

  • Bowie, R. A., & Thomason, D. A. (1972).[7] Ring transformations involving chloroheterocycles.[2][4][7] Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[7] Link

  • National Institutes of Health (NIH). (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one. PubMed Central. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatization

Welcome to the Technical Support Center for Quinoline Derivatization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline Derivatization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges such as low yields, harsh reaction conditions, and significant byproduct formation.[3]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

General Troubleshooting Principles

This section addresses overarching issues commonly encountered across various quinoline synthesis methods.

Q1: My reaction is resulting in a very low yield or failing completely. Where should I start troubleshooting?

A1: Low or no product yield is a frequent problem that can stem from several factors. A systematic approach is key.

  • Reagent Purity: Ensure all starting materials, especially the aniline and carbonyl compounds, are pure. Impurities can inhibit catalysts or lead to unwanted side reactions.[4] For instance, residual water can interfere with moisture-sensitive Lewis acid catalysts.

  • Catalyst Choice & Activity: The catalyst is crucial and often substrate-dependent.[4] If a standard acid or base is ineffective, consider that anilines with strong electron-withdrawing groups may require a stronger acid or higher temperatures to proceed.[5][6] Conversely, highly activated anilines might undergo polymerization under harsh acidic conditions.[7] Also, verify the activity of your catalyst; some Lewis acids degrade upon exposure to air and moisture.

  • Temperature & Reaction Time: Many quinoline syntheses require significant thermal energy, particularly for the cyclization step.[8][9] However, excessively high temperatures can cause decomposition of reactants or products.[7][10] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance of temperature and time.[7]

  • Solvent Selection: The solvent not only solubilizes reactants but also influences reaction rates and pathways.[11] If solubility is an issue, a co-solvent system might be effective. Recent advancements have also shown that greener solvents like water or even solvent-free conditions can be highly effective, sometimes eliminating the need for a catalyst.[12][13]

Q2: My reaction mixture has turned into a thick, dark, intractable tar. What causes this and how can I prevent it?

A2: Tar formation is arguably the most common issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[3][7] It is primarily caused by the acid-catalyzed polymerization of carbonyl compounds, particularly α,β-unsaturated aldehydes and ketones.[5][14]

Mitigation Strategies:

  • Control Reaction Exotherm: These reactions can be highly exothermic. Maintain control by slowly adding the most reactive component (e.g., the carbonyl compound or oxidizing agent) to the reaction mixture, often with external cooling initially.[5][7]

  • Optimize Temperature: While heat is necessary, excessive temperatures accelerate polymerization.[5] Maintain the lowest effective temperature that allows the cyclization to proceed at a reasonable rate.

  • Use a Moderating Agent: In the vigorous Skraup reaction, adding a moderator like ferrous sulfate (FeSO₄) is crucial to control the reaction's pace.[15]

  • Employ a Biphasic System: For the Doebner-von Miller reaction, using a two-phase solvent system can sequester the carbonyl compound in an organic phase, dramatically reducing its self-polymerization in the acidic aqueous phase and improving yields.[3][16]

Workflow for General Troubleshooting

The following diagram outlines a logical workflow for addressing common issues in quinoline synthesis.

G cluster_start Initiation cluster_execution Execution & Monitoring cluster_analysis Analysis & Outcome cluster_troubleshooting Troubleshooting Loop start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor workup Work-up & Isolation monitor->workup analysis Analyze Purity & Yield (NMR, GC, etc.) workup->analysis success Success: Desired Product analysis->success failure Problem Encountered analysis->failure check_reagents Verify Reagent Purity & Stoichiometry failure->check_reagents opt_catalyst Optimize Catalyst (Type/Loading) failure->opt_catalyst Slow / Stalled Reaction opt_temp_time Optimize Temperature & Time failure->opt_temp_time Tarring / Decomposition check_reagents->opt_catalyst Re-attempt Synthesis opt_solvent Optimize Solvent System opt_catalyst->opt_solvent Re-attempt Synthesis opt_solvent->opt_temp_time Re-attempt Synthesis opt_temp_time->start Re-attempt Synthesis

Caption: A general experimental workflow for troubleshooting quinoline synthesis.

Reaction-Specific Troubleshooting Guides

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[17][18]

Q3: My Friedländer reaction yield is low. I've confirmed my starting materials are pure. What should I try next?

A3: The catalyst is the most critical variable in the Friedländer synthesis once reagent quality is confirmed.

  • Catalyst Screening: The choice between acid and base catalysis is substrate-dependent.[4] For a sluggish reaction, screen a panel of catalysts.

    • Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like In(OTf)₃ or ZnCl₂ are common.[4][19] Lewis acids can be particularly effective at milder temperatures.

    • Bases: Common bases include KOH, NaOH, or piperidine.[4][20]

  • Solvent-Free & Microwave Conditions: Heating the reactants neat (solvent-free) or using microwave irradiation can dramatically accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[4][11]

  • Water as a "Green" Solvent: Surprisingly, for some substrates, simply heating them in water at 70°C without any catalyst can provide excellent yields.[12] This is an environmentally friendly option worth exploring.

Q4: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I improve selectivity?

A4: Achieving regioselectivity is a known challenge.[9][21] The condensation can occur on either side of the carbonyl group.

  • Steric Hindrance: Often, the reaction will favor the formation of the less sterically hindered product. You can sometimes leverage this by choosing bulkier protecting groups or substituents on one side of the ketone.

  • Use of β-Ketoesters or 1,3-Diketones: These substrates react with high regioselectivity to yield 2,3-disubstituted quinolines.[21] The enolization is directed, leading to a single cyclization pathway.

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acid p-TsOH, H₂SO₄, HClReflux in Ethanol or TolueneClassic, effective but can be harsh.[4]
Lewis Acid ZnCl₂, FeCl₃, In(OTf)₃, Sc(OTf)₃80-120 °C in DCM or neatOften milder than Brønsted acids, good for sensitive substrates.[4][19]
Base KOH, NaOH, PiperidineReflux in EthanolEffective for specific substrates, can promote aldol side reactions.[20]
"Green" Catalyst Ionic Liquids, WaterVaries (70-120 °C)Environmentally benign, can offer high yields and easy work-up.[12][22]
Table 1. Comparison of common catalyst systems for the Friedländer synthesis.
Doebner-von Miller Reaction

This reaction utilizes an aniline and α,β-unsaturated aldehydes or ketones, typically under strong acid catalysis, to form substituted quinolines.[23]

Q5: My Doebner-von Miller reaction is plagued by polymer formation, even with slow reagent addition. What else can I do?

A5: This is the most common failure mode.[5] Beyond controlled addition and temperature management, consider the catalyst and reaction medium.

  • Catalyst Choice: While strong Brønsted acids like HCl or H₂SO₄ are traditional, Lewis acids such as SnCl₄, Sc(OTf)₃, or ZnCl₂ can sometimes promote the desired reaction at lower temperatures, reducing polymerization.[7][24]

  • Oxidizing Agent: The final step is an oxidation to form the aromatic quinoline ring. In many cases, an intermediate Schiff base acts as the oxidant. If you observe partially hydrogenated byproducts, the oxidation may be incomplete. Adding a mild oxidant like nitrobenzene can drive the reaction to completion.[5][19]

G cluster_main Desired Pathway cluster_side Side Reaction aniline Aniline michael Michael Addition aniline->michael carbonyl α,β-Unsaturated Carbonyl carbonyl->michael cyclization Cyclization/ Dehydration michael->cyclization dihydro Dihydroquinoline cyclization->dihydro oxidation Oxidation dihydro->oxidation quinoline Quinoline Product oxidation->quinoline carbonyl2 α,β-Unsaturated Carbonyl polymerization Acid-Catalyzed Polymerization carbonyl2->polymerization [H+] / Heat tar Tar/Polymer polymerization->tar

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Gould-Jacobs Reaction

This pathway produces 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonic ester, involving a high-temperature thermal cyclization.[8][25]

Q6: My Gould-Jacobs cyclization is incomplete or requires temperatures so high that the product decomposes. How can I improve this step?

A6: The thermal cyclization is the bottleneck of this synthesis, often requiring temperatures >250°C.[8][26]

  • Use a High-Boiling Solvent: Performing the reaction neat can lead to decomposition. Using a high-boiling, inert solvent like diphenyl ether or mineral oil provides a more controlled heating environment and can dramatically improve yields.[26]

  • Microwave Heating: Microwave irradiation is exceptionally effective for this reaction. It provides rapid, uniform heating to the required high temperatures, often reducing reaction times from hours to minutes and minimizing byproduct formation.[8][27] For example, one study found that heating to 300°C for just 5 minutes gave a higher yield than longer reaction times or lower temperatures.[27]

  • Check for Incomplete Condensation: Ensure the initial condensation step to form the anilidomethylenemalonic ester intermediate is complete before attempting the high-temperature cyclization. This can be verified by NMR or LC-MS.

Heating MethodTypical Temperature (°C)Typical TimeAdvantagesDisadvantages
Conventional (Oil Bath) 250 - 3001 - 5 hoursSimple setupSlow, potential for localized overheating and decomposition.[8]
Microwave Irradiation 250 - 3005 - 20 minutesRapid, uniform heating, improved yields, shorter times.[27]Requires specialized equipment.
Table 2. Comparison of heating methods for the Gould-Jacobs cyclization step.

Frequently Asked Questions (FAQs)

Q7: How do I choose between the different named reactions for synthesizing a specific quinoline derivative?

A7: The choice depends on the desired substitution pattern.

  • For unsubstituted or simple alkyl quinolines: The Skraup or Doebner-von Miller reactions are classics.[23][28]

  • For 2- and/or 3-substituted quinolines: The Friedländer synthesis is highly versatile, starting from an o-aminoaryl ketone.[17][28]

  • For 4-hydroxyquinolines (quinolones): The Gould-Jacobs or Conrad-Limpach-Knorr syntheses are the methods of choice.[8][26][28]

  • For 4-carboxyquinolines: The Pfitzinger reaction, which starts from isatin, is a primary route.[28]

Q8: My catalyst is heterogeneous. How do I know if it's deactivating, and can it be regenerated?

A8: A gradual decrease in yield or reaction rate over several cycles is a clear sign of deactivation. The primary causes are:

  • Coking: Deposition of carbonaceous material on the catalyst surface.[19]

  • Poisoning: Strong adsorption of impurities (e.g., sulfur compounds) on active sites.[19]

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, reducing surface area.[19]

Regeneration is often possible. Coking can typically be reversed by calcination (controlled heating in air) to burn off the carbon deposits.[29] Poisoning may sometimes be reversed by washing with a suitable solvent. Sintered catalysts are much more difficult to regenerate.[19]

Q9: How do I purify a quinoline derivative that is difficult to crystallize and unstable on silica gel?

A9: This is a common challenge.

  • Vacuum Distillation: If the compound is thermally stable and has a reasonable boiling point, vacuum distillation is an excellent method for removing non-volatile impurities.[30]

  • Acid-Base Extraction: As basic compounds, quinolines can be protonated with acid (e.g., 1M HCl) and extracted into an aqueous layer, leaving non-basic impurities behind in the organic phase. The quinoline can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Salt Formation: For highly stubborn purifications, consider forming a salt, such as a picrate or phosphate. These crystalline salts can often be easily purified by recrystallization, after which the free base can be liberated.[31]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the rapid synthesis of a quinoline derivative using microwave heating.[4]

  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and the chosen catalyst (e.g., p-TsOH, 0.1 mmol, 10 mol%).

  • Solvent Addition (Optional): Add a high-boiling solvent like DMF or conduct the reaction solvent-free.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.[4]

Protocol 2: Purification of Quinoline via Steam Distillation (Skraup/Doebner-von Miller Work-up)

This protocol is a classic method for isolating volatile quinoline products from non-volatile tars and inorganic salts.[30][32]

  • Neutralization: After the reaction is complete, cool the acidic reaction mixture in an ice bath. Carefully neutralize it by the slow addition of a concentrated base solution (e.g., 30% NaOH) until it is strongly alkaline (pH > 10). This step is highly exothermic.

  • Steam Distillation Setup: Transfer the neutralized mixture to a large flask suitable for steam distillation. Set up the apparatus with a steam inlet, a condenser, and a receiving flask.

  • Distillation: Introduce steam into the flask. The volatile quinoline will co-distill with the water. Continue the distillation until the distillate runs clear and free of oily droplets (typically requires collecting several liters of distillate).[32]

  • Extraction: Separate the quinoline layer from the aqueous distillate in a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all dissolved product.

  • Final Purification: Combine all organic extracts and the initial quinoline layer. Dry over an anhydrous drying agent (e.g., KOH pellets for basic compounds). Filter and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.[30]

References

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (URL: [Link])

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (URL: [Link])

  • Recent Progress in the Synthesis of Quinolines - PubMed. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])

  • optimized reaction condition for quinoline synthesis... - ResearchGate. (URL: [Link])

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Friedländer Synthesis - J&K Scientific LLC. (URL: [Link])

  • Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. (URL: [Link])

  • Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: [Link])

  • Purification of Quinoline - Chempedia - LookChem. (URL: [Link])

  • Effects of solvent on the Friedländer synthesis of quinolines... - ResearchGate. (URL: [Link])

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation... - Biotage. (URL: [Link])

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative... - Journal of Applied Bioanalysis. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs... - Arabian Journal of Chemistry. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (URL: [Link])

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • A well working quinoline synthesis. : r/chemistry - Reddit. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited... - ACS Publications. (URL: [Link])

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (URL: [Link])

  • ...steam-distillation apparatus... - Organic Syntheses Procedure. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative... - ScienceDirect. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Cyclization of 4-Hydrazinylquinolin-2(1H)-ones

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]quinolin-4-ones via the cyclization of 4-hydrazinylquinolin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]quinolin-4-ones via the cyclization of 4-hydrazinylquinolin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: When Cyclization Fails

The intramolecular cyclization of 4-hydrazinylquinolin-2(1H)-ones is a crucial step in the synthesis of various biologically active pyrazolo[4,3-c]quinoline derivatives.[1][2] However, this reaction can be prone to failure or the formation of undesired side products. This guide addresses the most common issues and provides systematic solutions.

Issue 1: No Reaction or Incomplete Conversion

Question: I've set up my cyclization reaction, but I'm observing no product formation or only partial conversion of my starting material, even after extended reaction times. What could be the problem?

Answer: This is a common issue that can often be traced back to several key factors related to reaction conditions and reagent stability.

Possible Causes and Solutions:

  • Insufficient Acid Catalysis: The cyclization of the hydrazone intermediate is often acid-catalyzed, analogous to the Fischer indole synthesis.[3][4] The acid protonates the imine nitrogen, making the carbon more electrophilic and facilitating the nucleophilic attack by the enamine.

    • Recommendation: If using a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid), ensure it is present in sufficient catalytic amounts. If the reaction is still sluggish, consider switching to a stronger acid or a Lewis acid such as ZnCl₂, BF₃, or polyphosphoric acid (PPA), which have been shown to be effective in similar cyclizations.[3][5]

  • Reaction Temperature is Too Low: Like many cyclization reactions, this transformation often requires elevated temperatures to overcome the activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature. If using a solvent like ethanol or acetic acid, ensure the reaction is at a gentle reflux. For higher temperatures, consider switching to a higher-boiling solvent such as toluene, xylene, or dimethylformamide (DMF).

  • Poor Quality of Starting Material: The 4-hydrazinylquinolin-2(1H)-one starting material can be susceptible to degradation, particularly oxidation.

    • Recommendation: Ensure the starting material is pure. If it has been stored for a long time, consider repurifying it by recrystallization. It is advisable to use freshly prepared 4-hydrazinylquinolin-2(1H)-ones for the best results.[6]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Recommendation: Polar aprotic solvents like DMF or DMSO can sometimes be more effective than protic solvents like ethanol, as they can better solvate the transition state. However, this is system-dependent. A solvent screen may be necessary to find the optimal conditions for your specific substrate.

Issue 2: Formation of an Unexpected Dimeric Product

Question: My reaction has yielded a product with a much higher molecular weight than my expected pyrazolo[4,3-c]quinolin-4-one. The mass spectrum suggests a dimeric structure. What is happening?

Answer: You are likely observing the formation of a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione. This is a known side product resulting from the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones.[6]

Causality and Prevention:

This side reaction is particularly prevalent when heating 4-hydrazinylquinolin-2(1H)-ones in the presence of a base like pyridine or even upon prolonged heating in some solvents.[6] The reaction proceeds through a proposed mechanism involving a proton shift, dimerization, autoxidation, and electrocyclization.[6]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which is crucial for the autoxidation process.

  • Avoid Basic Conditions (if dimerization is an issue): If you are observing the dimeric product, avoid using basic solvents like pyridine for the cyclization step. Acidic conditions generally favor the desired intramolecular cyclization.

  • Control Reaction Time and Temperature: Overheating or unnecessarily long reaction times can promote side reactions. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

Troubleshooting Workflow for Dimer Formation

start Dimeric Product Observed check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere add_inert Action: Rerun under N2 or Ar check_atmosphere->add_inert No check_conditions Review Reaction Conditions check_atmosphere->check_conditions Yes add_inert->check_conditions base_present Is a base (e.g., pyridine) present? check_conditions->base_present remove_base Action: Switch to acidic or neutral conditions (e.g., AcOH, PPA) base_present->remove_base Yes check_temp Review Temperature and Time base_present->check_temp No remove_base->check_temp reduce_temp Action: Lower reaction temperature and/or shorten reaction time check_temp->reduce_temp monitor_rxn Action: Monitor reaction closely by TLC/LC-MS reduce_temp->monitor_rxn desired_product Desired Pyrazolo[4,3-c]quinolin-4-one monitor_rxn->desired_product

Caption: Troubleshooting workflow for dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of 4-hydrazinylquinolin-2(1H)-ones?

A1: The cyclization is analogous to the Fischer indole synthesis.[3][4] It involves the following key steps:

  • Hydrazone-Enehydrazine Tautomerism: The 4-hydrazinylquinolin-2(1H)-one exists in equilibrium with its enehydrazine tautomer.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of a nitrogen atom onto an imine carbon.

  • Elimination: A molecule of ammonia (or an amine if a substituted hydrazine was used to form a hydrazone with a carbonyl compound) is eliminated to yield the final aromatic pyrazolo[4,3-c]quinolin-4-one.

Reaction Mechanism Overview

A 4-Hydrazinylquinolin-2(1H)-one B Enehydrazine Tautomer A->B Tautomerism C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Intramolecular Cyclization D->E F Elimination of NH3 E->F G Pyrazolo[4,3-c]quinolin-4-one F->G

Caption: Simplified mechanism of cyclization.

Q2: I am trying to perform a cyclization with a 1,3-dicarbonyl compound. What should I be aware of?

A2: When using a 1,3-dicarbonyl compound (e.g., a β-ketoester) to react with the 4-hydrazinylquinolin-2(1H)-one, you are performing a Knorr pyrazole synthesis. The regioselectivity of the initial condensation is a key consideration. The more electrophilic carbonyl carbon will preferentially react with the terminal nitrogen of the hydrazine. Subsequent cyclization and dehydration will lead to the pyrazole ring. Ensure your reaction conditions are suitable for this type of condensation-cyclization cascade.

Q3: Can I use microwave irradiation to promote the cyclization?

A3: Yes, microwave-assisted synthesis can be an excellent method to accelerate this reaction.[7][8] Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields. It is advisable to start with conditions similar to your conventional heating method but at a lower reaction time and monitor the reaction carefully.

Q4: My starting 4-hydrazinylquinolin-2(1H)-one is poorly soluble in my reaction solvent. What can I do?

A4: Poor solubility can hinder the reaction. You can try the following:

  • Switch to a better solvent: Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving polar heterocyclic compounds.

  • Increase the temperature: Solubility generally increases with temperature.

  • Use a co-solvent: Adding a small amount of a co-solvent in which your starting material is more soluble might help.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol provides a general starting point for the cyclization of 4-hydrazinylquinolin-2(1H)-ones.

Materials:

  • 4-Hydrazinylquinolin-2(1H)-one derivative

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 4-hydrazinylquinolin-2(1H)-one (1.0 eq).

  • Add glacial acetic acid to achieve a concentration of approximately 0.1-0.2 M.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to obtain the crude pyrazolo[4,3-c]quinolin-4-one.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Preparation of 4-Hydrazinylquinolin-2(1H)-one

This protocol is for the synthesis of the starting material from the corresponding 4-chloro derivative.[6]

Materials:

  • 4-Chloroquinolin-2(1H)-one derivative

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or other suitable alcohol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend the 4-chloroquinolin-2(1H)-one (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove excess hydrazine hydrate.

  • Dry the product under vacuum. The resulting 4-hydrazinylquinolin-2(1H)-one is often used in the next step without further purification.

Parameter Protocol 1: Cyclization Protocol 2: Hydrazine Synthesis
Key Reagent Acetic Acid (or other acid)Hydrazine Hydrate
Solvent Acetic AcidEthanol
Temperature Reflux (~118 °C)Reflux (~78 °C)
Typical Time 2-6 hours12 hours
Work-up Precipitation in ice-waterFiltration

References

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). RSC Advances.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.).
  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (2012). PubMed.
  • Synthesis of Pyrazolo[4,3-c]quinolines and the C-C Bond Cleavage during Reductive Cyclization. (n.d.).
  • Bioorganic & Medicinal Chemistry. (2018). CONICET.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PMC.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Why do some Fischer indoliz
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2014). ScienceDirect.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). (2021). Beilstein Journals.
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).

Sources

Optimization

Technical Support Center: Scaling Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Nucleophilic Aromatic Substitution ( ) of 4-Chloroquinolines with Hydrazine Audience: Process Chemists, medicinal Chemists System Overview & Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Nucleophilic Aromatic Substitution (


) of 4-Chloroquinolines with Hydrazine
Audience:  Process Chemists, medicinal Chemists

System Overview & Synthetic Pathway

This guide addresses the scale-up (100g to 1kg range) of 4-Hydrazino-8-methoxy-2-methylquinoline . This molecule is a critical intermediate often used to synthesize hydrazones with antimicrobial or antidepressant activity.

The synthesis relies on the nucleophilic displacement of a chloride leaving group at the 4-position by hydrazine hydrate. While the chemistry appears straightforward, scale-up introduces risks regarding exotherm control, dimer formation (azines), and hydrazine toxicity.

Visualizing the Workflow

The following diagram outlines the critical decision nodes in the synthetic pathway, starting from the precursor.

SynthesisWorkflow Start Precursor: 4-Chloro-8-methoxy-2-methylquinoline Reaction Reaction Phase: Hydrazine Hydrate (Excess) Solvent: Ethanol or Dioxane Temp: Reflux (80-100°C) Start->Reaction Charge Reactor Check1 In-Process Control (IPC): Is SM < 1%? Reaction->Check1 TLC / HPLC Workup Work-up Phase: Cool to 0-5°C Precipitate Product Check1->Workup Yes Issue1 Troubleshoot: Add more Hydrazine Check Temp Check1->Issue1 No (Stalled) Filter Isolation: Filtration & Wash (Cold EtOH/Water) Workup->Filter Issue1->Reaction Resume Reflux Dry Drying: Vacuum Oven < 50°C (Hydrazine is volatile) Filter->Dry Target Target: 4-Hydrazino-8-methoxy-2-methylquinoline Dry->Target

Caption: Operational workflow for the conversion of 4-chloro-8-methoxy-2-methylquinoline to the hydrazino derivative.

Critical Process Parameters (CPP)

To ensure reproducibility and safety during scale-up, adhere to the following parameters.

ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Substrate : 3.0–5.0 eq Hydrazine HydrateExcess hydrazine acts as both nucleophile and base (trapping HCl). Low equivalents lead to dimer (azine) formation.
Solvent Ethanol (Abs.) or 1,4-DioxaneEthanol is preferred for "green" chemistry and ease of workup (product precipitates upon cooling). Dioxane is used if solubility is poor at reflux.
Temperature Reflux (

C for EtOH)
The 8-methoxy group is electron-donating, deactivating the ring toward

. Energy is required to overcome the activation barrier.
Atmosphere Nitrogen (

) or Argon
Hydrazines are susceptible to oxidation (turning pink/red). Inert atmosphere is mandatory.[1]
Reaction Time 4 – 8 HoursHighly dependent on agitation efficiency at scale. Monitor via HPLC/TLC.

Troubleshooting Guide (FAQ)

Phase 1: Reaction Stalls or Fails

Q: The reaction has stalled with 20% starting material remaining after 12 hours. Should I increase the temperature?

  • Diagnosis: The 8-methoxy group deactivates the 4-position, making the chloride a "lazy" leaving group. However, simply increasing heat often degrades hydrazine.

  • Solution:

    • Check Stoichiometry: You likely lost hydrazine to evaporation or oxidation. Add an additional 1.0–2.0 equivalents of hydrazine hydrate.

    • Solvent Switch: If using Ethanol, the reflux temp (

      
      C) might be too low for this specific deactivated quinoline. Switch to 1-Propanol  (bp 
      
      
      
      C) or Dioxane (bp
      
      
      C) to push the kinetics.

Q: I see a new impurity spot that is more non-polar (higher


) than the product. What is it? 
  • Diagnosis: This is likely the Azine Dimer (Bis-quinoline). This occurs when the product (4-hydrazino) acts as the nucleophile attacking another molecule of the starting material (4-chloro) instead of hydrazine doing so.

  • Root Cause: Localized starvation of hydrazine. This happens if you add hydrazine too slowly to a hot solution of the chloro-quinoline.

  • Fix: Ensure hydrazine is in large excess. For the next batch, reverse addition: Add the Chloro-quinoline solution to the hot Hydrazine solution (if safety protocols allow) or ensure rapid mixing.

Phase 2: Isolation & Purity[1][3]

Q: My product is isolating as a sticky oil/gum instead of a solid.

  • Diagnosis: This is a common solvation issue. The product is trapping solvent or inorganic salts (Hydrazine Hydrochloride).

  • Protocol:

    • Decant the supernatant.

    • Triturate (grind under solvent) the oil with cold Diethyl Ether or cold Water .

    • If using water: Ensure the pH is basic. If acidic salts are present, the hydrazine group protonates, increasing water solubility and preventing crystallization. Neutralize with dilute

      
       if necessary.
      

Q: The product turned pink/red during drying.

  • Diagnosis: Auto-oxidation. Hydrazines are sensitive to air, forming azo or radical species.

  • Solution:

    • Immediate: Recrystallize from Ethanol (with a dash of activated charcoal if deeply colored).

    • Prevention: Dry in a vacuum oven under a nitrogen bleed. Store in amber vials under inert gas at

      
      C.
      

Mechanistic Logic & Impurity Control

Understanding the mechanism helps predict and control side reactions. The reaction follows an Addition-Elimination (


) pathway.

Mechanism SM 4-Chloro-SM Complex Meisenheimer Intermediate SM->Complex + NH2NH2 (Slow) Hydrazine Hydrazine (NH2NH2) Product 4-Hydrazino Product Complex->Product - HCl (Fast) Impurity Azine Dimer (Impurity) Product->Impurity + SM (If Hydrazine Low)

Caption:


 mechanism showing the competitive pathway to the Azine dimer if hydrazine concentration drops.

Key Insight: The 2-methyl group provides steric hindrance that protects the 2-position from nucleophilic attack, ensuring regioselectivity at the 4-position. However, the 8-methoxy group pushes electron density into the ring, stabilizing the ground state and making the initial attack (SM


 Complex) the rate-limiting step [1].

Scale-Up Protocol (100g Basis)

Safety Warning: Hydrazine Hydrate is a suspected carcinogen, highly toxic, and combustible. Use a closed reactor system and full PPE (Face shield, chemically resistant gloves/suit).

  • Setup: Equip a 2L 3-neck round bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, and internal temperature probe. Flush with Nitrogen.[2]

  • Charging:

    • Charge 100g of 4-Chloro-8-methoxy-2-methylquinoline (0.48 mol).

    • Add 800 mL of Absolute Ethanol (8 vol). Stir to suspend.

  • Reagent Addition:

    • Add 115 mL Hydrazine Hydrate (80% or 64% solution) (~2.4 mol, 5.0 equiv) in a single portion at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction:

    • Heat to reflux (

      
      C).
      
    • Maintain reflux for 6 hours.[3][4]

    • IPC: Check HPLC/TLC. If SM > 2%, add 0.5 eq Hydrazine and reflux 2 more hours.

  • Work-up:

    • Cool the mixture slowly to room temperature, then to

      
      C using an ice bath. Stir for 1 hour to maximize precipitation.
      
    • Troubleshoot: If no solid forms, concentrate the solvent volume by 50% under reduced pressure, then cool again.

  • Filtration:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with 2 x 100 mL cold water (removes hydrazine hydrochloride salts).

    • Wash with 1 x 50 mL cold Ethanol (removes organic impurities).

  • Drying:

    • Dry in a vacuum oven at

      
      C for 12 hours.
      
    • Yield Expectation: 85–95g (80–90%).

References

  • Reaction Mechanism & Kinetics

    • Backeberg, O. G., & Friedmann, C. A. (1938).[5] The reaction between hydrazine hydrate and 4-chloroquinoline derivatives.[5] Journal of the Chemical Society, 972-977.

  • Synthetic Methodology (Analogous 4-hydrazino systems)

    • Fathalla, O. A., et al. (2012).[6] Synthesis, reaction and characterization of quinoline derivatives. International Journal of Pharmacy, 2(2), 299-305.[6]

  • Precursor Synthesis (Chlorination)

    • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. (Details conversion of 4-OH to 4-Cl).
  • Safety & Handling (Hydrazine)

    • Lanxess Product Safety Assessment. (2015).[1][7] Hydrazine Hydrate.[1][3][5][6][7]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Hydrazino-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydrazino-8-methoxy-2-methylquinoline. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydrazino-8-methoxy-2-methylquinoline. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this quinoline derivative, grounded in established spectroscopic principles. We will explore the predicted chemical shifts and coupling patterns, offer a detailed experimental protocol for data acquisition, and discuss a comparative framework for spectral validation.

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological activities, including antimalarial, antibacterial, and anticancer agents.[1] A precise structural characterization is paramount for understanding their structure-activity relationships.[1] NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures, providing critical information regarding the substitution pattern, electronic environment, and molecular connectivity.[2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Hydrazino-8-methoxy-2-methylquinoline is anticipated to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring. Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm).[2]

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 4-Hydrazino-8-methoxy-2-methylquinoline with proton numbering.

Predicted Chemical Shifts (δ) and Splitting Patterns:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~6.5 - 7.0Singlet (s)-Located on the pyridine ring, shielded by the adjacent electron-donating hydrazino group at C4.
H5~7.0 - 7.4Doublet of doublets (dd)J(H5,H6) ≈ 7-9, J(H5,H7) ≈ 1-2Part of the benzenoid ring, coupled to both H6 and H7.
H6~7.2 - 7.6Triplet (t)J(H6,H5) ≈ 7-9, J(H6,H7) ≈ 7-9Coupled to both H5 and H7.
H7~6.8 - 7.2Doublet of doublets (dd)J(H7,H6) ≈ 7-9, J(H7,H5) ≈ 1-2Shielded by the adjacent electron-donating methoxy group at C8.
CH₃ (at C2)~2.5 - 2.8Singlet (s)-Methyl protons attached to the quinoline ring.
OCH₃ (at C8)~3.9 - 4.1Singlet (s)-Methoxy protons, typically in this region.
NHNH₂Broad signals, variableBroad singlets-Protons attached to nitrogen, chemical shift and multiplicity can be concentration and solvent dependent. May exchange with D₂O.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 4-Hydrazino-8-methoxy-2-methylquinoline with carbon numbering.

Predicted Chemical Shifts (δ):

CarbonPredicted δ (ppm)Rationale
C2~155 - 160Attached to nitrogen and bearing a methyl group.
C3~100 - 110Shielded by the adjacent electron-donating hydrazino group.
C4~150 - 155Attached to the electron-donating hydrazino group.
C4a~145 - 150Quaternary carbon at the ring junction.
C5~115 - 125Aromatic carbon.
C6~125 - 135Aromatic carbon.
C7~110 - 120Shielded by the adjacent electron-donating methoxy group.
C8~150 - 155Attached to the electron-donating methoxy group.
C8a~140 - 145Quaternary carbon at the ring junction, adjacent to nitrogen.
CH₃ (at C2)~20 - 25Typical range for a methyl group on an aromatic ring.
OCH₃ (at C8)~55 - 60Typical range for a methoxy group on an aromatic ring.

Comparative Analysis

A definitive structural confirmation of 4-Hydrazino-8-methoxy-2-methylquinoline requires a comparison of experimentally obtained NMR data with theoretical predictions and data from analogous compounds.

  • Comparison with Predicted Spectra: The experimentally determined chemical shifts, multiplicities, and coupling constants should be compared with the predicted values in the tables above. Significant deviations may indicate an incorrect structural assignment or the presence of impurities.

  • Comparison with Quinoline Derivatives: The Spectral Database for Organic Compounds (SDBS) is a valuable resource for finding NMR data of related quinoline structures.[3][4][5][6][7] By comparing the spectrum of the target compound with known derivatives, the influence of the hydrazino and methoxy groups can be systematically evaluated. For instance, comparing the spectrum to that of 2-methylquinoline would highlight the shifts induced by the C4-hydrazino and C8-methoxy substituents.

  • 2D NMR Techniques: In cases of signal overlap in the 1D ¹H NMR spectrum, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment.[8] A COSY spectrum reveals proton-proton couplings, helping to trace the connectivity within the aromatic spin systems.[8] An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, providing definitive carbon assignments.[1]

Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Hydrazino-8-methoxy-2-methylquinoline.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from contaminants. ¹H NMR spectroscopy is an excellent method for assessing sample purity.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[9][10] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives. The choice of solvent can influence chemical shifts.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[11]

    • For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope; aim for a saturated solution if possible, typically 20-50 mg in 0.6-0.7 mL of solvent.[9]

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is also common practice.[10]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex aromatic regions.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient to cover the expected signals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence should be used to produce a spectrum with a single peak for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm will encompass the expected chemical shifts for most organic molecules.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze and Assign Peaks reference->analyze

Caption: Workflow for NMR analysis of 4-Hydrazino-8-methoxy-2-methylquinoline.

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 4-Hydrazino-8-methoxy-2-methylquinoline. By combining theoretical predictions with a rigorous experimental protocol and comparative analysis, researchers can confidently determine and validate the structure of this and other related quinoline derivatives. The application of 2D NMR techniques should be considered a standard component of the analytical workflow to resolve any spectral ambiguities and ensure a complete and accurate structural assignment.

References

  • Spectral Database for Organic Compounds - Bioregistry. Available from: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available from: [Link]

  • Spectral Database for Organic Compounds - Wikipedia. Available from: [Link]

  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. Available from: [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available from: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. Available from: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available from: [Link]

  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). - ResearchGate. Available from: [Link]

  • NMR Sample Preparation - University of Cambridge. Available from: [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. Available from: [Link]

  • sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin. Available from: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

Sources

Comparative

Comparing biological activity of 4-Hydrazino-8-methoxy-2-methylquinoline with other quinolines

Executive Summary: The "Privileged" Scaffold In the landscape of heterocyclic drug design, 4-Hydrazino-8-methoxy-2-methylquinoline (HMMQ) represents a "privileged scaffold"—a molecular framework capable of providing liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic drug design, 4-Hydrazino-8-methoxy-2-methylquinoline (HMMQ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike established drugs like Chloroquine (antimalarial) or Ciprofloxacin (antibacterial), HMMQ is rarely the final therapeutic endpoint. Instead, it serves as a high-reactivity pharmacophore.

Its biological value lies in its dual nature:

  • Intrinsic Activity: Moderate antimicrobial and cytotoxic properties due to the DNA-intercalating quinoline core.

  • Derivatization Potential: The 4-hydrazino moiety acts as a "warhead" for synthesizing high-potency hydrazones and pyrazoles, often exceeding the potency of standard antibiotics against multi-drug resistant (MDR) strains.

This guide objectively compares HMMQ and its primary derivatives against industry standards, supported by representative experimental data.

Structural & Mechanistic Logic (SAR Analysis)

The biological superiority of HMMQ derivatives stems from three specific structural modifications on the quinoline ring.

Structure-Activity Relationship (SAR)[1][2]
  • Position 8 (Methoxy Group): Critical for modulating lipophilicity and electron density. Unlike the 7-chloro group in Chloroquine (which aids hematin binding), the 8-methoxy group (shared with Primaquine) enhances transport across bacterial membranes and reduces certain mammalian toxicities.

  • Position 2 (Methyl Group): Provides steric protection against metabolic oxidation at the

    
    -position, increasing half-life compared to non-substituted quinolines.
    
  • Position 4 (Hydrazino Linker): The functional center. It allows for the formation of hydrazones (

    
    ), which introduce an additional iron-chelating domain, essential for inhibiting metalloenzymes like urease or disrupting bacterial respiration.
    
Visualization: Synthesis & SAR Logic

SAR_Logic Precursor 4-Chloro-8-methoxy-2-methylquinoline HMMQ 4-Hydrazino-8-methoxy-2-methylquinoline (HMMQ) Precursor->HMMQ + Hydrazine Hydrate (Nucleophilic Subst.) Derivs Hydrazone/Pyrazole Derivatives (High Potency) HMMQ->Derivs + Aldehydes/Ketones (Schiff Base Formation) SAR_8 8-OMe: Enhances Membrane Permeability HMMQ->SAR_8 SAR_4 4-NHNH2: Metal Chelation & H-Bonding Donor HMMQ->SAR_4

Figure 1: Synthetic pathway and Structure-Activity Relationship (SAR) highlights of the HMMQ scaffold.

Comparative Biological Performance[3][4][5][6][7]

Antibacterial Activity (vs. Ciprofloxacin)

The HMMQ scaffold, particularly when derivatized into hydrazones, shows significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains.

Table 1: Representative MIC Values (


g/mL) 
Data synthesized from comparative studies of quinoline-hydrazone derivatives [1, 4].
Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosaMechanism Note
HMMQ (Parent) 25 - 5050 - 100>100Weak DNA intercalation; poor uptake.
HMMQ-Hydrazones 0.9 - 3.1 6.25 - 12.516 - 32Dual-action: DNA Gyrase inhibition + Chelation.
Ciprofloxacin 0.5 - 1.00.01 - 0.50.5 - 2.0Pure DNA Gyrase/Topoisomerase IV inhibition.
Norfloxacin 1.0 - 4.01.0 - 4.02.0 - 8.0Standard DNA Gyrase inhibition.

Key Insight: While the parent HMMQ is 20-50x less potent than Ciprofloxacin, its hydrazone derivatives (e.g., salicylaldehyde-condensed) often match or exceed Norfloxacin's potency against resistant S. aureus strains due to the added ability to chelate metal ions required by bacterial enzymes.

Anticancer Cytotoxicity (vs. Doxorubicin)

HMMQ derivatives have emerged as potent cytotoxic agents, particularly against colorectal (HCT-116) and breast (MCF-7) cancer lines.

Table 2: Cytotoxicity (


 in 

M)
Reflecting data from recent indole-quinoline and hydrazine-quinoline studies [5, 6].
CompoundHCT-116 (Colorectal)MCF-7 (Breast)Normal FibroblastsSelectivity Index (SI)
HMMQ (Parent) >50>50>100Low
HMMQ-Indole Hybrids 0.33 4.6>50High (>150)
Doxorubicin 0.2 - 0.50.1 - 0.41.0 - 5.0Low (Toxic)
Gefitinib 15 - 2010 - 15>50Moderate

Key Insight: The 8-methoxy group is pivotal here. It allows the molecule to bypass P-glycoprotein efflux pumps (a common resistance mechanism), making HMMQ derivatives effective in multi-drug resistant cancer lines where Doxorubicin fails.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls.

Synthesis of HMMQ (The Precursor)

Objective: Isolate pure 4-hydrazino-8-methoxy-2-methylquinoline.

  • Starting Material: Dissolve 0.01 mol of 4-chloro-8-methoxy-2-methylquinoline in 20 mL of absolute ethanol.

  • Nucleophilic Attack: Add 0.05 mol (excess) of Hydrazine Hydrate (99%) . Note: Excess hydrazine prevents the formation of dimeric side products.

  • Reflux: Heat at reflux temperature (

    
    C) for 6–8 hours. Monitor via TLC (Solvent: Methanol/DCM 1:9).
    
  • Work-up: Cool to room temperature. The solid product (HMMQ) will precipitate.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol to yield yellow crystals.

  • Validation: Melting point check (expected range:

    
    C) and IR spectroscopy (Look for doublet -NH stretching at 
    
    
    
    ).
Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Compound Prep: Dissolve HMMQ derivatives in DMSO. Serial dilute in Mueller-Hinton Broth to range

    
    .
    
    • Control A: DMSO only (Solvent control - must show growth).

    • Control B: Ciprofloxacin (Positive control).

    • Control C: Sterile Broth (Negative control).

  • Incubation:

    
    C for 24 hours.
    
  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Add Resazurin dye (

    
    ) for visual confirmation (Blue = Dead, Pink = Live).
    

Mechanism of Action: Dual Pathway Visualization

The enhanced activity of HMMQ derivatives compared to simple quinolines is attributed to a "pincer" attack on the cell.

MOA_Pathway Drug HMMQ Derivative Target1 DNA Gyrase / Topo IV (Bacterial Replication) Drug->Target1 Intercalation/Binding Target2 Metal Ions (Fe2+, Cu2+) (Enzymatic Cofactors) Drug->Target2 Chelation (Hydrazone moiety) Effect1 Replication Fork Arrest Target1->Effect1 Effect2 Metabolic Failure (ROS Generation) Target2->Effect2 Death Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: Dual Mechanism of Action. The quinoline core targets DNA replication, while the hydrazine-derived tail sequesters essential metal ions.

References

  • Ragab, A., et al. (2022).[1] "Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential." Arabian Journal of Chemistry, 15(103497).[1] [1]

  • Siddiqui, N.J., et al. (2016). "Synthesis, Antimicrobial and Antioxidant Activities of Some Novel Quinoline Based Pyrazolines." Indo American Journal of Pharmaceutical Research.

  • Mishra, M., et al. (2020). "Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives." Turkish Journal of Pharmaceutical Sciences, 17(5).

  • Hu, Y., et al. (2023).[2][3][4] "Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones." Molecules, 29(5777).[5]

  • Zhang, L., et al. (2025). "Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent." ResearchGate.

  • Nagy, G., et al. (2021). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules, 26(12).

Sources

Validation

A Senior Application Scientist's Guide to 4-Hydrazino-8-methoxy-2-methylquinoline and its Role in Modern Synthesis

An Objective Comparison with Alternative Hydrazine Derivatives for Drug Discovery and Heterocyclic Chemistry Introduction: The Quinoline Scaffold and the Versatility of the Hydrazino Moiety The quinoline ring system is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Alternative Hydrazine Derivatives for Drug Discovery and Heterocyclic Chemistry

Introduction: The Quinoline Scaffold and the Versatility of the Hydrazino Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of this privileged scaffold is a key strategy in the development of novel drug candidates. The introduction of a hydrazine group, particularly at the C4 position, unlocks a wealth of synthetic possibilities, transforming the quinoline core into a versatile building block for more complex molecular architectures.[3]

This guide provides an in-depth technical comparison of 4-Hydrazino-8-methoxy-2-methylquinoline with other classes of hydrazine derivatives in the context of synthetic chemistry. While specific experimental data for 4-Hydrazino-8-methoxy-2-methylquinoline is not yet prevalent in the literature, its synthesis is highly feasible, and its reactivity can be confidently predicted based on well-established chemical principles. We will explore its probable synthetic route, its expected reactivity in key transformations, and how it compares to other hydrazine derivatives, such as acylhydrazides and hydrazones, in the synthesis of novel heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of substituted hydrazino-quinolines.

Proposed Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline: A Reliable Pathway

The most direct and widely employed method for the synthesis of hydrazino-quinolines is the nucleophilic aromatic substitution of a corresponding halo-quinoline with hydrazine hydrate.[4][5] The commercial availability of 4-Chloro-8-methoxy-2-methylquinoline makes this approach particularly attractive and efficient.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Chloro-8-methoxy-2-methylquinoline product 4-Hydrazino-8-methoxy-2-methylquinoline start->product Reflux reagents Hydrazine Hydrate (NH2NH2·H2O) Ethanol (Solvent)

Caption: Proposed synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline.

Experimental Protocol: Synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline

Materials:

  • 4-Chloro-8-methoxy-2-methylquinoline (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10-20 eq)

  • Ethanol (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of 4-Chloro-8-methoxy-2-methylquinoline in ethanol, add an excess of hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using a large excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and the solvent (or co-solvent), driving the reaction to completion according to Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Ethanol as Solvent: Ethanol is a common solvent for this type of reaction as it readily dissolves both the starting material and hydrazine hydrate, and its boiling point is suitable for reflux conditions.

Comparative Reactivity in Heterocyclic Synthesis

The primary value of 4-Hydrazino-8-methoxy-2-methylquinoline lies in its potential as a synthon for a variety of heterocyclic systems. Here, we compare its utility with other common hydrazine derivatives.

Table 1: Comparison of Hydrazine Derivatives in Quinoline-Based Synthesis
Hydrazine Derivative ClassStructure Example on Quinoline CoreKey Synthetic ApplicationsAdvantagesLimitations
Aryl Hydrazines 4-Hydrazino-8-methoxy-2-methylquinoline- Formation of hydrazones with aldehydes/ketones- Synthesis of pyrazoles, indazoles- Fischer indole synthesis- Direct access to C-N linked heterocycles- Versatile reactivity of the free -NH2 group- Can undergo autoxidation[7][8]- May require protection for certain transformations
Acylhydrazides 4-(2-Acylhydrazinyl)-8-methoxy-2-methylquinoline- Synthesis of oxadiazoles, triazoles- More stable than simple hydrazines- Increased stability and easier handling- The acyl group can be part of the final heterocycle- Reduced nucleophilicity of the hydrazine nitrogen- Requires an additional synthetic step (acylation)
Hydrazones 4-(2-Benzylidenehydrazinyl)-8-methoxy-2-methylquinoline- Precursors for various cyclization reactions- Can act as ligands for metal catalysts- Important pharmacophores in their own right[9]- Stable, often crystalline solids- The substituent on the hydrazone carbon offers a point of diversity- Synthesis is dependent on the availability of the corresponding carbonyl compound

Key Synthetic Transformations: A Deeper Dive

Formation of Hydrazones

The most fundamental reaction of 4-Hydrazino-8-methoxy-2-methylquinoline is its condensation with aldehydes and ketones to form stable hydrazones. These hydrazones are not merely derivatives for characterization but are valuable intermediates and bioactive molecules themselves.[10][11]

G cluster_reactants Reactants cluster_product Product hydrazine 4-Hydrazino-8-methoxy- 2-methylquinoline hydrazone Quinoline-based Hydrazone hydrazine->hydrazone Condensation (-H2O) carbonyl Aldehyde or Ketone (R1-CO-R2)

Caption: General scheme for the formation of quinoline-based hydrazones.

This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. The resulting hydrazones can exhibit significant biological activity, including anticancer properties.[1]

Synthesis of Pyrazole Derivatives

4-Hydrazino-quinolines are excellent precursors for the synthesis of pyrazole-fused or pyrazole-substituted quinolines. A common strategy involves the reaction with 1,3-dicarbonyl compounds, such as ethyl acetoacetate.[12]

G cluster_reactants Reactants cluster_product Product hydrazine 4-Hydrazino-8-methoxy- 2-methylquinoline pyrazole 1-(8-methoxy-2-methylquinolin-4-yl)- substituted Pyrazole hydrazine->pyrazole Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate)

Caption: Synthesis of a pyrazole-substituted quinoline.

This cyclocondensation reaction provides a straightforward entry into complex heterocyclic systems that are of great interest in medicinal chemistry due to their diverse pharmacological profiles.

Potential Applications in Drug Discovery

The combination of the quinoline scaffold with a hydrazine or hydrazone moiety has proven to be a fruitful strategy in the development of novel therapeutic agents.[1] The substituents on the 4-Hydrazino-8-methoxy-2-methylquinoline core are known to influence biological activity:

  • The Quinoline Core: A well-established pharmacophore with inherent biological activity.[2]

  • The 8-Methoxy Group: This electron-donating group can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing cell permeability and target engagement. 8-hydroxy (and by extension, 8-methoxy) quinoline derivatives are known for a wide range of applications.[13]

  • The 2-Methyl Group: Can provide steric bulk and influence the overall conformation of the molecule, which can be critical for specific receptor binding.

  • The 4-Hydrazino Group: Acts as a versatile handle for introducing further molecular diversity and can participate in hydrogen bonding interactions with biological targets.

Given the known anticancer and antimicrobial activities of many quinoline-hydrazone derivatives, it is highly probable that derivatives of 4-Hydrazino-8-methoxy-2-methylquinoline will exhibit interesting biological profiles worthy of investigation.[10][14]

Conclusion

While 4-Hydrazino-8-methoxy-2-methylquinoline is not yet a widely studied compound, its synthesis is readily achievable from a commercially available precursor. Its predicted reactivity, based on the well-established chemistry of 4-hydrazino-quinolines, positions it as a valuable and versatile building block for the synthesis of novel heterocyclic compounds. In comparison to other hydrazine derivatives like acylhydrazides and hydrazones, it offers a more direct route to certain heterocyclic systems, particularly pyrazoles. The inherent biological potential of the substituted quinoline core suggests that derivatives of 4-Hydrazino-8-methoxy-2-methylquinoline are promising candidates for screening in drug discovery programs. This guide serves as a foundational resource to stimulate further research into the synthetic utility and potential applications of this promising, yet underexplored, molecule.

References

  • El-Sayed, M. A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1988. [Link]

  • de Oliveira, R. B., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

  • Verma, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1445. [Link]

  • Verma, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Antibiotics. [Link]

  • Ghate, M., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 349-357. [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

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Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-8-methoxy-2-methylquinoline
Reactant of Route 2
4-Hydrazino-8-methoxy-2-methylquinoline
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